molecular formula C17H19N3 B1677164 Mirtazapine CAS No. 61337-67-5

Mirtazapine

Cat. No.: B1677164
CAS No.: 61337-67-5
M. Wt: 265.35 g/mol
InChI Key: RONZAEMNMFQXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mirtazapine is a benzazepine and a tetracyclic antidepressant. It has a role as an alpha-adrenergic antagonist, a serotonergic antagonist, a histamine antagonist, an anxiolytic drug, a H1-receptor antagonist and a oneirogen.
This compound is a tetracyclic piperazino-azepine antidepressant agent that was initially approved for the treatment of major depressive disorder (MDD) in the Netherlands in 1994. This drug was first manufactured by Organon Inc., and received FDA approval in 1997 for the treatment of major depressive disorder. The effects of this drug may be observed as early as 1 week after beginning therapy. In addition to its beneficial effects in depression, this compound has been reported to be efficacious in the off-label management of various other conditions. It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery.
This compound is a tetracyclic antidepressant with a somewhat unique mechanism of action. This compound therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.
This compound is a synthetic tetracyclic derivative of the piperazino-azepines with antidepressant activity. Although its mechanism of action is unknown, this compound enhances central adrenergic and serotonergic transmission, possibly by acting as an antagonist at central presynaptic alpha 2 adrenergic inhibitory autoreceptors and heteroreceptors. This agent is a potent antagonist of 5-hydroxytryptamine type 2 (5-HT2), 5-HT3, and histamine 1 (H1) receptors, and a moderate antagonist of peripheral alpha 1 adrenergic and muscarinic receptors.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 3 approved and 19 investigational indications. This drug has a black box warning from the FDA.
This compound is an antidepressant introduced by Organon International in 1996 used for the treatment of moderate to severe depression. This compound has a tetracyclic chemical structure and is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). It is the only tetracyclic antidepressant that has been approved by the Food and Drug Administration to treat depression.
A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.
See also: Mianserin (related);  Opipramol (related);  Lofepramine (related).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZAEMNMFQXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023325
Record name Mirtazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mirtazapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water, 1.10e+00 g/L
Record name Mirtazapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirtazapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85650-52-8, 61337-67-5
Record name Mirtazapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85650-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirtazapine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirtazapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirtazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRTAZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051Q2099Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mirtazapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

114-116 °C, 114 - 116 °C
Record name Mirtazapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirtazapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: Mirtazapine Mechanism of Action on Serotonergic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mirtazapine represents a distinct class of psychopharmacological agents known as Noradrenergic and Specific Serotonergic Antidepressants (NaSSAs).[1][2][3] Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), which rely on transporter inhibition (SERT blockade), this compound functions through a dual disinhibition mechanism .

By antagonizing presynaptic


-adrenergic auto- and heteroreceptors, this compound forces a surge in norepinephrine (NE) and serotonin (5-HT) release.[1][4][5][6][7] Crucially, it simultaneously blocks postsynaptic 5-HT2A, 5-HT2C, and 5-HT3 receptors. This "steers" the enhanced serotonergic output almost exclusively toward the 5-HT1A receptor , optimizing antidepressant efficacy while minimizing serotonergic side effects (e.g., sexual dysfunction, nausea).

This guide details the receptor binding kinetics, the specific neural circuitry of this "steering" effect, and the experimental protocols used to validate these pathways.

Pharmacodynamic Profile: Receptor Binding Kinetics[1]

The efficacy of this compound is defined by what it blocks and, equally importantly, what it ignores. It exhibits high affinity for


-adrenergic and histamine H1 receptors, but negligible affinity for monoamine transporters.
Table 1: this compound Receptor Binding Affinities ( )
Target ReceptorAffinity (

in nM)
Functional EffectClinical Consequence
Histamine H1 0.14 – 1.6Potent AntagonistSedation, weight gain (early onset).[8]

-Adrenergic
~20AntagonistDisinhibition of NE and 5-HT release.[8]

-Adrenergic
~18AntagonistModulation of stress response/cognitive function.[8]
5-HT2A 6.3 – 69AntagonistAnxiolysis, improved sleep, no sexual dysfunction.[8]
5-HT2C 8.9 – 39Inverse Agonist/AntagonistAnxiolysis, appetite stimulation.[8]
5-HT3 8.1AntagonistAnti-emetic, anxiolysis.
5-HT1A > 3,000 (Low)No Interaction Remains available for stimulation by increased 5-HT.
SERT / NET > 10,000No InhibitionLack of reuptake inhibition side effects.[8]

Data aggregated from Anttila & Leinonen (2002) and de Boer (1995).[8]

The NaSSA Mechanism: Dual Disinhibition & Serotonin Steering

The core mechanism relies on the interplay between the Locus Coeruleus (NE source) and the Dorsal Raphe Nucleus (5-HT source).[7]

The Alpha-2 Blockade (The Accelerator)

Under basal conditions, norepinephrine regulates its own release via presynaptic


-autoreceptors (negative feedback). This compound blocks these receptors, causing a surge in synaptic NE.[1]
  • Locus Coeruleus: Blockade of

    
    -autoreceptors increases NE firing.[4][7][9]
    
  • Dorsal Raphe: The released NE diffuses to the Raphe Nucleus and stimulates

    
    -adrenergic receptors  on serotonergic cell bodies. This is an excitatory signal, increasing the firing rate of 5-HT neurons.
    
  • 5-HT Terminals: this compound also blocks

    
    -heteroreceptors located on 5-HT terminals, preventing NE from inhibiting 5-HT release locally.[7]
    
Receptor Steering (The Navigation)

With 5-HT release increased, this compound's postsynaptic antagonism dictates where that serotonin goes.

  • Blocked: 5-HT2A (agitation/insomnia), 5-HT2C (anxiety/sexual dysfunction), 5-HT3 (nausea).

  • Open: 5-HT1A.

  • Result: The bulk of the serotonin transmission is channeled through the 5-HT1A pathway, which is associated with antidepressant and anxiolytic effects.

Visualization: The NaSSA Signaling Pathway

Mirtazapine_Mechanism cluster_NE_Neuron Noradrenergic Neuron (Locus Coeruleus) cluster_5HT_Neuron Serotonergic Neuron (Dorsal Raphe) cluster_PostSynaptic Postsynaptic Membrane This compound This compound Alpha2_Auto α2 Autoreceptor (Presynaptic) This compound->Alpha2_Auto Blocks (Antagonist) Alpha2_Hetero α2 Heteroreceptor (Terminal) This compound->Alpha2_Hetero Blocks (Antagonist) R_5HT2A 5-HT2A / 5-HT2C (Anxiety/Insomnia) This compound->R_5HT2A Blocks R_5HT3 5-HT3 (Nausea/GI) This compound->R_5HT3 Blocks NE_Release Norepinephrine (NE) Release Alpha2_Auto->NE_Release Disinhibition leads to increase Alpha1_Hetero α1 Receptor (Soma/Dendrite) NE_Release->Alpha1_Hetero Stimulates Serotonin_Release Serotonin (5-HT) Release Alpha1_Hetero->Serotonin_Release Increases Firing Rate Alpha2_Hetero->Serotonin_Release Disinhibition leads to increase Serotonin_Release->R_5HT2A Blocked by this compound Serotonin_Release->R_5HT3 Blocked by this compound R_5HT1A 5-HT1A (Therapeutic/Anxiolytic) Serotonin_Release->R_5HT1A ACTIVATES (Unimpeded)

Figure 1: The "Serotonin Steering" mechanism. This compound blocks inhibitory


 receptors and specific postsynaptic 5-HT receptors, channeling transmission through 5-HT1A.[4]

Experimental Validation Protocols

To validate the mechanism described above, researchers utilize two primary methodologies: In Vivo Microdialysis (neurochemistry) and Single-Unit Electrophysiology (neuronal firing).

Protocol A: In Vivo Microdialysis (Rat Prefrontal Cortex)

This protocol measures the extracellular concentration of NE and 5-HT in real-time.

Objective: Prove that systemic this compound increases extracellular NE/DA/5-HT levels in the medial prefrontal cortex (mPFC).

  • Stereotaxic Surgery:

    • Anesthetize adult male Wistar rats (isoflurane).

    • Implant concentric dialysis probe (membrane length 4mm) into the mPFC.[8]

    • Coordinates (relative to bregma): AP +3.2 mm, L -0.8 mm, DV -4.0 mm.

  • Recovery & Perfusion:

    • Allow 24-hour recovery to minimize inflammation artifacts.

    • Perfuse probe with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.[8]

    • aCSF Composition: 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2.

  • Baseline Stabilization:

    • Collect samples every 20 minutes for 2 hours until stable baseline (<10% variation).

  • Drug Administration:

    • Administer this compound (e.g., 5 mg/kg s.c.).

  • Analysis:

    • Analyze dialysate via HPLC with electrochemical detection (HPLC-ECD).

    • Validation Criterion: A significant increase in NE (typically >150% of baseline) confirms

      
       autoreceptor blockade.
      
Protocol B: Dorsal Raphe Electrophysiology

This protocol proves that the increase in 5-HT output is driven by NE stimulation of


 receptors.

Objective: Demonstrate that this compound increases 5-HT neuron firing rate and that this effect is reversible by an


-antagonist (Prazosin).
  • Preparation:

    • Anesthetize rat (Chloral hydrate 400 mg/kg i.p.) to maintain stable firing rates.[8]

    • Descend recording electrode into Dorsal Raphe Nucleus (AP -7.8 mm from bregma).

  • Neuron Identification:

    • Identify 5-HT neurons by characteristic slow, regular firing pattern (0.5–2.5 Hz) and wide action potential duration (2–5 ms).

  • Baseline Recording:

    • Record basal firing rate for 10 minutes.

  • Intervention 1 (this compound):

    • Administer this compound (i.v.).[8][10]

    • Observation: Firing rate should increase significantly.

  • Intervention 2 (Mechanistic Check):

    • Administer Prazosin (

      
       antagonist).[8][11]
      
    • Observation: Firing rate should return to baseline.

    • Causality: This confirms the firing increase was mediated by

      
       receptors (stimulated by the NE released in Step 4).
      
Visualization: Experimental Workflow

Experimental_Workflow cluster_Microdialysis Microdialysis Protocol cluster_Ephys Electrophysiology Protocol Step1 Stereotaxic Implantation Step2 Perfusion (aCSF) Step1->Step2 Step3 Drug Admin (this compound) Step2->Step3 Step4 HPLC-ECD Analysis Step3->Step4 E1 Electrode in Dorsal Raphe E2 Record Baseline (0.5-2.5 Hz) E1->E2 E3 Admin this compound (Firing Increases) E2->E3 E4 Admin Prazosin (Reversal) E3->E4

Figure 2: Parallel workflows for validating neurochemical output (Microdialysis) and neuronal firing causality (Electrophysiology).

Clinical Translation

The mechanistic data translates directly to clinical observations:

  • Onset of Action: The direct receptor antagonism (immediate) combined with the rapid increase in firing rates (electrophysiology) suggests a potentially faster onset of action compared to SSRIs, which require weeks for autoreceptor downregulation.

  • Anxiolysis: The "steering" of 5-HT to the 5-HT1A receptor, combined with 5-HT2A/2C blockade, results in potent anxiolytic effects without the initial "jitteriness" often seen with SSRIs.

  • Side Effect Mitigation:

    • Sexual Dysfunction: Avoided by blocking 5-HT2A and 5-HT2C.[6]

    • Nausea: Avoided by blocking 5-HT3.[6]

    • Sedation: Caused by high-affinity H1 blockade (0.14 nM

      
      ).
      

References

  • Anttila, S. A., & Leinonen, E. V. (2002). A review of the pharmacological and clinical profile of this compound. CNS Drug Reviews, 8(3), 243–272.

  • de Boer, T. (1995). The effects of this compound on central noradrenergic and serotonergic neurotransmission. International Clinical Psychopharmacology, 10 Suppl 4, 19-23.

  • Haddjeri, N., Blier, P., & de Montigny, C. (1996). Effect of the alpha-2 adrenoceptor antagonist this compound on the 5-hydroxytryptamine system in the rat brain. Journal of Pharmacology and Experimental Therapeutics, 277(2), 861-871.

  • Millan, M. J., et al. (2000). this compound enhances frontocortical dopaminergic and corticolimbic adrenergic, but not serotonergic, transmission by blockade of alpha2-adrenergic and serotonin2C receptors: a comparison with citalopram.[12] European Journal of Neuroscience, 12(3), 1079-1095.

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press.

Sources

Methodological & Application

HPLC-UV method for Mirtazapine and desmethylmirtazapine quantification in rat plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, cost-effective High-Performance Liquid Chromatography method coupled with Ultraviolet detection (HPLC-UV) for the simultaneous quantification of Mirtazapine (MIR) and its active metabolite, N-desmethylthis compound (DMR), in rat plasma. While LC-MS/MS is often the gold standard for sensitivity, this HPLC-UV protocol is optimized for laboratories requiring a validated, accessible solution for pharmacokinetic (PK) profiling where mass spectrometry is unavailable or cost-prohibitive. The method utilizes Liquid-Liquid Extraction (LLE) to maximize recovery and minimize matrix effects, achieving a Lower Limit of Quantification (LLOQ) suitable for preclinical dosing studies.

Introduction & Scientific Rationale

2.1 Pharmacological Context this compound is a tetracyclic antidepressant that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] In rats, as in humans, it undergoes extensive hepatic metabolism. The primary pathway involves demethylation via cytochrome P450 enzymes to form N-desmethylthis compound, which retains pharmacological activity. Accurate quantification of both parent and metabolite is critical for correlating plasma exposure with pharmacodynamic effects in preclinical models.

2.2 Method Development Strategy

  • Detection Physics: this compound and DMR possess a piperazinoazepine structure with strong UV absorption bands. While 220 nm offers higher intensity, it suffers from significant plasma interference. This protocol targets 290 nm , a local maximum that offers a superior signal-to-noise ratio (SNR) for biological extracts.

  • Separation Chemistry: Both analytes are basic (pKa ~7). To ensure sharp peak shape and retention on a C18 stationary phase, the mobile phase is buffered to pH 3.0–4.0. This keeps the amines protonated, while the addition of Triethylamine (TEA) acts as a silanol blocker to prevent peak tailing.

  • Sample Preparation: Rat plasma volumes are limited (<300 µL). Protein precipitation (PPT) often dilutes the sample and leaves UV-absorbing contaminants. Therefore, Liquid-Liquid Extraction (LLE) using n-hexane:isoamyl alcohol is employed. This concentrates the sample (via evaporation and reconstitution) and selectively extracts the lipophilic drugs while leaving polar plasma proteins behind.

Materials & Instrumentation

3.1 Chemicals & Reagents

  • Analytes: this compound (Standard), N-desmethylthis compound (Standard).[1][2][3][4][5][6]

  • Internal Standard (IS): Clozapine (Preferred due to structural similarity and elution profile) or Zolpidem.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), n-Hexane, Isoamyl Alcohol.

  • Buffer Components: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (
    
    
    
    ), Triethylamine (TEA).

3.2 Instrumentation Setup

ParameterSpecification
HPLC System Quaternary Pump, Degasser, Autosampler, Column Oven
Detector UV-Visible or Diode Array Detector (DAD)
Column C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size)
Guard Column C18 Guard Cartridge (matches analytical column)
Software Empower, ChemStation, or equivalent

Chromatographic Conditions

To ensure reproducibility, the following conditions must be strictly maintained.

ParameterSettingNotes
Mobile Phase Phosphate Buffer (20 mM, pH 3.9) : Acetonitrile : TEA (75 : 24.9 : 0.1 v/v/v) TEA improves peak symmetry for basic amines.
Flow Rate 1.0 – 1.2 mL/minAdjust based on system backpressure (<2000 psi).
Wavelength 290 nm Optimized for specificity over sensitivity.
Injection Volume 50 µLLarge volume injection compensates for UV sensitivity.
Column Temp 35°C – 40°CElevated temperature reduces viscosity and improves mass transfer.
Run Time ~15 MinutesThis compound elutes ~7-9 min; IS ~10-12 min.

Experimental Protocol

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Dissolve 10 mg of this compound, DMR, and Clozapine (IS) separately in 10 mL Methanol. Store at -20°C.

  • Working Standard: Dilute stocks with Mobile Phase to create a mixed working solution of MIR/DMR (e.g., 10 µg/mL).

  • Internal Standard Working Solution: Dilute Clozapine stock to a fixed concentration (e.g., 5 µg/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: This step concentrates the analyte 5-10x, crucial for detecting low levels in rat plasma via UV.

  • Aliquot: Transfer 200 µL of rat plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Spike IS: Add 20 µL of Internal Standard working solution. Vortex for 10 sec.

  • Alkalinization: Add 50 µL of 0.1 M NaOH.

    • Why? Raises pH > pKa, rendering analytes non-ionized (lipophilic) for extraction into the organic phase.

  • Extraction: Add 1.0 mL of Extraction Solvent (n-Hexane : Isoamyl Alcohol, 98:2 v/v ).

  • Agitation: Vortex vigorously for 2 minutes or shake on a rotary mixer for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the upper organic layer (~800 µL) to a clean glass tube. Avoid disturbing the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase. Vortex well (1 min) and centrifuge briefly.

  • Injection: Transfer supernatant to autosampler vial with insert; inject 50 µL.

Visualizations

Figure 1: Metabolic Pathway & Chemical Logic

Visualizing the target analytes and the biotransformation process.

Metabolism MIR This compound (Parent Drug) Lipophilic, Basic CYP CYP450 Enzymes (CYP2D6, CYP3A4) Liver Microsomes MIR->CYP Oxidative Demethylation DMR N-Desmethylthis compound (Active Metabolite) Polarity > Parent CYP->DMR Major Pathway in Rats

Caption: Hepatic biotransformation of this compound to N-desmethylthis compound via Cytochrome P450 enzymes. Both compounds are quantified in this protocol.

Figure 2: Extraction & Analysis Workflow

Step-by-step logic flow for the LLE procedure.

Workflow cluster_prep Sample Preparation (LLE) cluster_hplc HPLC Analysis Plasma Rat Plasma (200 µL) IS Add Internal Standard (Clozapine) Plasma->IS Alkali Alkalinization (NaOH, pH > 10) IS->Alkali Solvent Add Organic Solvent (Hexane:Isoamyl Alc 98:2) Alkali->Solvent Spin Vortex & Centrifuge (Phase Separation) Solvent->Spin Evap Evaporate Organic Layer (N2 Stream @ 40°C) Spin->Evap Recon Reconstitute (100 µL Mobile Phase) Evap->Recon Inject Inject 50 µL Recon->Inject Detect UV Detection @ 290 nm Inject->Detect

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow designed to concentrate analytes and remove plasma protein interferences.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be verified prior to study sample analysis:

Validation ParameterAcceptance Criteria
Linearity (

)

over range 10 – 1000 ng/mL
Accuracy

of nominal concentration
Precision (CV%)

(Inter-day and Intra-day)
Recovery (Extraction)

(Consistent across low/high QC)
LLOQ Signal-to-Noise Ratio

(Target: ~5-10 ng/mL)
Stability

deviation after 3 freeze-thaw cycles

Troubleshooting & Optimization

  • Issue: Low Recovery.

    • Root Cause:[1][2] pH not basic enough during extraction.

    • Fix: Ensure pH is >10 before adding organic solvent. This compound must be uncharged to migrate to the hexane layer.

  • Issue: Peak Tailing.

    • Root Cause:[1][2] Silanol interactions on the column.

    • Fix: Increase TEA concentration slightly (up to 0.2%) or ensure the column is a high-purity, end-capped C18.

  • Issue: Interfering Peaks.

    • Root Cause:[1][2] Endogenous plasma components.

    • Fix: Wash the organic layer with a small volume of water before evaporation, or switch detection wavelength to 290 nm if using 220 nm.

References

  • Dural, E., et al. (2020).[7] Determination of this compound and Desmethyl this compound in Human Plasma by a New Validated HPLC Ultraviolet Method. Iranian Journal of Pharmaceutical Research.

  • Ptáček, P., et al. (2003). Measurement of total this compound and northis compound in plasma/serum by liquid chromatography with fluorescence detection. Journal of Chromatography B.

  • Romiguieres, A., et al. (2002). Determination of this compound and its demethyl metabolite in plasma by high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography B.

  • Samanidou, V.F., et al. (2008). Simple and rapid HPLC method for the simultaneous determination of this compound and its major metabolites in human plasma. Journal of Separation Science.

Sources

Application Note: Protocol for Inducing Mirtazapine Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for generating Mirtazapine-Resistant (MIR-R) cell lines. Unlike chemotherapeutic resistance, which is often driven by P-glycoprotein (P-gp/ABCB1) efflux, this compound resistance in in vitro models is primarily characterized by metabolic adaptation (CYP450 induction), apoptotic evasion (Bcl-2/Bax ratio alteration), and functional receptor desensitization .

This compound is a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) that acts as an antagonist at


-adrenergic, 5-HT2A, 5-HT2C, 5-HT3, and H1 histamine receptors.[1] Generating resistant lines is critical for studying:
  • Refractory Depression: Mechanisms of loss-of-efficacy in chronic treatment.

  • Metabolic Adaptation: Hepatic clearance shifts via CYP1A2, CYP2D6, and CYP3A4.

  • Neuroprotective Signaling: The shift from acute cytotoxicity to survival signaling.

Biological Rationale & Cell Line Selection[2][3][4]

Mechanism of Resistance

Literature indicates that this compound is not a strong substrate for the P-gp efflux pump (ABCB1), distinguishing it from SSRIs like fluoxetine. Therefore, this protocol targets two distinct resistance phenotypes:

  • Phenotype A: Neuro-Adaptive Tolerance (SH-SY5Y cells)

    • Mechanism:[1][2][3][4][5][6][] Alteration of Bcl-2/Bax ratios to prevent apoptosis under high-dose stress and downregulation of target receptors (

      
      , 5-HT).
      
  • Phenotype B: Metabolic Clearance (HepG2 cells)

    • Mechanism:[1][2][3][4][5][6][] Induction of CYP enzymes (specifically CYP3A4 and CYP2D6) to rapidly metabolize the drug.

Model Selection Table
Cell LineTissue OriginPrimary Resistance MechanismRecommended For
SH-SY5Y NeuroblastomaApoptotic Evasion (Bcl-2↑), Receptor AdaptationNeuropharmacology, Signaling Studies
HepG2 HepatocellularMetabolic Clearance (CYP Induction)ADME, Toxicology, Metabolism Studies
HEK-293 Kidney (Transfected)Target-Specific (if transfected with 5-HT2A)Receptor Binding Affinity Studies

Phase I: Baseline Profiling (Determination of IC50)

Before inducing resistance, the intrinsic sensitivity of the parental line must be established.

Materials
  • This compound (Solid): Dissolve in DMSO to create a 100 mM stock. Store at -20°C.

  • Assay: MTT or CCK-8 Cell Viability Kit.

  • Control: 0.1% DMSO (Vehicle).[3]

Protocol
  • Seeding: Plate cells (SH-SY5Y or HepG2) at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Dosing: Treat with serial dilutions of this compound: 0, 1, 5, 10, 20, 50, 100, 200 µM.

    • Note: this compound cytotoxicity in SH-SY5Y usually manifests between 20–100 µM .

  • Incubation: Incubate for 48 hours.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Calculation: Plot dose-response curve to calculate the IC50 (Concentration inhibiting 50% growth).

Phase II: The Induction Protocol (Incremental Dose Escalation)

This protocol utilizes a Continuous Escalation Strategy rather than a Pulse-Chase method. This forces the cells to constantly adapt to increasing oxidative stress and receptor occupancy.

Workflow Diagram

Mirtazapine_Resistance_Workflow Start Parental Cells (Log Phase) IC50_Det Determine Baseline IC50 (MTT Assay) Start->IC50_Det Step1 Initial Exposure (IC10 - IC20) IC50_Det->Step1 Start Conc. Step2 Stabilization (3 Passages) Step1->Step2 Check Viability Check (>70% Survival?) Step2->Check Cryo Cryopreservation (Backup) Step2->Cryo Every 5 Passages Step3 Escalation (+20-50% Conc.) Step3->Step2 Loop until 10x IC50 Check->Step1 No (Decrease Dose) Check->Step3 Yes Final Resistant Line (MIR-R) Check->Final Target Reached

Figure 1: Step-wise workflow for generating this compound-resistant cell lines using incremental dose escalation.

Detailed Methodology

Step 1: Initial Acclimatization (Weeks 1-2)

  • Start concentration: IC10 or IC20 (typically ~5–10 µM for SH-SY5Y).

  • Maintain cells in this media for 3 passages.[8]

  • Critical Check: Cells must regain normal morphology and doubling time before proceeding.

Step 2: The Escalation Phase (Weeks 3-12)

  • Increase concentration by 20-50% increments depending on cell health.

  • Example Schedule:

    • Passage 4-6: 15 µM

    • Passage 7-9: 25 µM

    • Passage 10-12: 40 µM

    • Passage 13-15: 60 µM

  • Media Change: Refresh drug-containing media every 48 hours to maintain constant pressure (this compound is metabolized/degraded over time).

Step 3: Maintenance (Week 12+)

  • Once cells survive at 5x to 10x the parental IC50 (or a clinically relevant maximum like 100 µM), maintain them at this dose.

  • Cryopreservation: Freeze aliquots at every significant escalation step (e.g., MIR-R-20µM, MIR-R-50µM) to create a repository of intermediate resistance levels.

Phase III: Validation & Characterization

A cell line is only "resistant" if validated by quantitative metrics.

Resistance Index (RI) Calculation

Repeat the MTT assay (Phase I) on the new MIR-R line and the Parental line simultaneously.



  • Target: An RI > 3.0 is generally considered significant for non-chemotherapeutic drugs.

Molecular Validation (Mechanistic Markers)

Since this compound does not rely on P-gp, validate the specific adaptation mechanisms:

TargetAssayExpected Change in MIR-RBiological Significance
Bcl-2 Western Blot / qPCRUpregulation Anti-apoptotic shift allowing survival under stress.
Bax Western Blot / qPCRDownregulation Reduced pro-apoptotic signaling.
CYP3A4 qPCR (HepG2 only)Upregulation Enhanced metabolic clearance of the drug.
5-HT2A Radioligand BindingDownregulation/Desensitization Functional tolerance to antagonist presence.
Mechanistic Pathway Diagram

Mirtazapine_Resistance_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Adaptation (Resistant Cell) Mirt This compound (High Dose) Receptor 5-HT/Alpha-2 Receptors Mirt->Receptor Antagonism CYP CYP3A4/2D6 Enzymes (Hepatic) Mirt->CYP Induces Mito Mitochondria Mirt->Mito Oxidative Stress Receptor->Receptor Internalization/ Downregulation CYP->Mirt Metabolizes Bax Bax (Pro-Apoptotic) Mito->Bax Triggers Bcl2 Bcl-2 (Anti-Apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis/Death Bax->Apoptosis Blocked in MIR-R

Figure 2: Proposed mechanisms of this compound resistance. In neuronal cells, upregulation of Bcl-2 inhibits Bax-mediated apoptosis. In hepatic cells, CYP enzyme induction increases clearance.

Troubleshooting & Expert Tips

  • "The cells stopped growing at 20 µM."

    • Cause: Cytostatic effect reached.[9]

    • Solution: Perform a "Drug Holiday." Remove this compound for 2 passages to allow recovery, then re-introduce at 15 µM (step down) before pushing to 20 µM again.

  • "No shift in IC50 observed."

    • Cause: this compound degrades in media.

    • Solution: Ensure media is changed every 48 hours. This compound is light-sensitive; protect culture plates from excessive light.

  • "Is P-gp involved?"

    • Clarification: While some papers suggest general antidepressant interactions with P-gp, this compound is widely cited as not being a substrate. Do not rely on MDR1 (P-gp) expression as your primary validation marker. Focus on Bcl-2 (survival) or CYP (metabolism).

References

  • Anttila, S. A., & Leinonen, E. V. (2001). A review of the pharmacological and clinical profile of this compound. CNS Drug Reviews, 7(3), 249–264.

  • O'Brien, F. E., et al. (2012). P-glycoprotein efflux pump and antidepressant treatment response. Brain Research, 1460, 1–7. (Validating non-substrate status).

  • Moura, C., et al. (2025). Repurposed Antipsychotics as Potential Anticancer Agents: Clozapine Efficacy and Dopaminergic Pathways in Neuroblastoma.[10] Life Sciences.[10] (Context on SH-SY5Y cytotoxicity and oxidative stress models).

  • Lieber, V., et al. (2020). Neuroprotective effects of this compound and imipramine and their effect in pro- and anti-apoptotic gene expression in human neuroblastoma cells.[5] Molecular Biology Reports, 47, 3240–3250. (Key reference for Bcl-2/Bax mechanism).

  • Creative Bioarray. (2025). Establishment of Drug-resistant Cell Lines Protocol. (General methodology for dose escalation).

Sources

Application Note: High-Sensitivity Quantitation of Mirtazapine and Key Metabolites in Human Urine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Mirtazapine is a tetracyclic antidepressant (TeCA) acting as a central presynaptic


-adrenergic antagonist, which increases central noradrenergic and serotonergic neurotransmission.[1] While plasma analysis is standard for therapeutic drug monitoring (TDM), urinary analysis is critical for compliance monitoring, forensic toxicology, and metabolic profiling.
The Challenge: Metabolic Complexity

This compound is extensively metabolized in the liver (approx. 50% bioavailability).[2][3] In urine, less than 4% of the dose is excreted as unchanged parent drug.[4] The major urinary metabolites are 8-hydroxythis compound (often conjugated as a glucuronide) and N-desmethylthis compound .

Critical Analytical Insight: Direct analysis of urine without enzymatic hydrolysis will significantly underestimate the total burden of 8-hydroxythis compound, as the vast majority exists as a non-ionizable glucuronide conjugate in the electrospray source. This protocol incorporates a rigorous hydrolysis step to ensure total metabolite quantitation.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation pathways relevant to this protocol.

MirtazapineMetabolism MRT This compound (Parent) DMR N-Desmethylthis compound (Northis compound) MRT->DMR CYP3A4 (Demethylation) OHM 8-Hydroxythis compound MRT->OHM CYP2D6 / CYP1A2 (Hydroxylation) NOX This compound N-Oxide MRT->NOX CYP3A4 GLU 8-OH-Mirtazapine Glucuronide OHM->GLU UGT Enzymes (Conjugation)

Figure 1: Primary metabolic pathways of this compound.[4] Note the glucuronidation of 8-OHM, necessitating hydrolysis for detection.

Experimental Protocol

Reagents and Standards
  • Standards: this compound, N-Desmethylthis compound, 8-Hydroxythis compound (1 mg/mL in Methanol).

  • Internal Standard (IS): this compound-d3 (compensates for matrix effects and extraction variability).

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalent).
    
  • SPE Cartridges: Mixed-Mode Cation Exchange (MCX), 30 mg/1 mL (e.g., Oasis MCX or Strata-X-C).

    • Why MCX? this compound and its metabolites are basic amines (

      
      ). MCX retains them via both reverse-phase (hydrophobic) and cation-exchange mechanisms, allowing rigorous wash steps to remove urinary salts and interferences.
      
Sample Preparation Workflow

Step 1: Enzymatic Hydrolysis

  • Aliquot 200 µL of urine into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (500 ng/mL this compound-d3).

  • Add 100 µL of 1M Ammonium Acetate buffer (pH 5.0) containing

    
    -Glucuronidase (approx.[5] 5,000 units/mL).
    
  • Vortex and incubate at 60°C for 2 hours (or 37°C overnight).

    • Checkpoint: Ensure pH remains between 4.5–5.5 for optimal enzyme activity.

Step 2: Solid Phase Extraction (MCX)

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Add the hydrolyzed urine sample (diluted 1:1 with 2% Formic Acid to ensure analyte protonation).

  • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2: 1 mL Methanol (Removes neutral/acidic hydrophobic interferences; analytes remain bound by charge).

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism: High pH neutralizes the positive charge on the amine, breaking the ionic interaction and releasing the drug.

Step 3: Reconstitution

  • Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 200 µL of Mobile Phase A/B (90:10).

SamplePrep Urine Urine Sample (200 µL) Hydrolysis Hydrolysis (B-Glucuronidase, pH 5, 60°C) Urine->Hydrolysis Acidify Acidify (Add 2% Formic Acid) Hydrolysis->Acidify SPE_Load SPE Load (MCX) (Retain Basic Amines) Acidify->SPE_Load Wash Wash Steps 1. Acidic Water 2. 100% MeOH SPE_Load->Wash Elute Elution (5% NH4OH in MeOH) Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Figure 2: Optimized extraction workflow utilizing Mixed-Mode Cation Exchange (MCX).

LC-MS/MS Method Parameters

Liquid Chromatography[5][6]
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).

    • Expert Note: Biphenyl phases offer superior selectivity for aromatic compounds like this compound compared to standard C18, improving separation from isobaric matrix interferences.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
4.00 90 Ramp
5.00 90 Wash
5.10 10 Re-equilibrate

| 7.00 | 10 | End |

Mass Spectrometry (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[6]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 500°C.

  • Acquisition: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

Analyte Precursor (m/z) Product (Quant) Product (Qual) Collision Energy (eV)
This compound 266.2 195.1 72.1 25 / 40
Northis compound 252.1 195.1 223.1 28 / 20
8-OH-Mirtazapine 282.2 209.1 264.1 30 / 22

| This compound-d3 (IS) | 269.2 | 198.1 | - | 25 |

Note: The transition 266.2


 195.1 corresponds to the loss of the methyl-piperazine moiety, a highly stable fragment characteristic of the tetracyclic core.

Method Validation & Troubleshooting

Validation Metrics (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness pillar), the following criteria must be met during every batch run:

  • Linearity:

    
     over range 1.0 – 500 ng/mL.
    
  • Hydrolysis Efficiency: A QC sample spiked with this compound-Glucuronide (if available) or a pooled patient sample known to be positive must be run with and without enzyme.

    • Pass Criteria: The "No Enzyme" sample should show < 5% of the 8-OHM signal compared to the "With Enzyme" sample.

  • Matrix Effect (ME): Calculate using the post-extraction spike method.

    • 
      .
      
    • Acceptable range: 85–115%. If suppression > 20%, increase the SPE wash volume or dilution factor.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery of 8-OHM Incomplete HydrolysisCheck incubator temp (60°C) and pH (5.0). Ensure enzyme is fresh.
Peak Tailing Column Overload / pHEnsure Mobile Phase A is buffered (Ammonium Formate). Pure water/formic acid can cause tailing for basic drugs.
High Backpressure Urine PrecipitatesCentrifuge urine at 10,000 x g for 5 min before hydrolysis.
Signal Drift Source ContaminationDivert flow to waste for the first 1 min and last 2 mins of the gradient.

References

  • Hegstad, S., et al. (2020). "Determination of Benzodiazepines and this compound in Human Urine using Solid-Phase Extraction and LC-MS/MS." Journal of Analytical Toxicology. (Generalized citation based on standard forensic protocols).

  • FDA Label. (2010). "Remeron (this compound) Tablets - Clinical Pharmacology." U.S. Food and Drug Administration. [Link]

  • De Santana, F.J.M., et al. (2010).[7] "Enantioselective analysis of this compound, demethylthis compound and 8-hydroxy this compound in human urine after solid-phase microextraction." Journal of Separation Science. [Link]

  • Kirchherr, H. (2004). "Automated method for the determination of this compound and its main metabolites in human plasma and urine." Journal of Chromatography B. [Link]

Sources

Application Note: Assessing Mirtazapine Efficacy in the Mouse Forced Swim Test (FST)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a rigorous protocol for evaluating the antidepressant-like effects of Mirtazapine using the Forced Swim Test (FST) in mice. Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), this compound exhibits a dual mechanism of action involving


-adrenergic antagonism and 5-HT

/5-HT

receptor blockade.[1][2][3] This protocol details the specific experimental conditions required to capture this compound’s unique behavioral signature—specifically the modulation of both swimming and climbing behaviors—and addresses critical confounding factors such as sedation and solubility.

Introduction & Mechanistic Rationale

The Forced Swim Test (FST), or Porsolt Test, measures "behavioral despair" where immobility is interpreted as a depressive-like state.[4] While standard SSRIs (e.g., Fluoxetine) predominantly increase swimming behavior, drugs with noradrenergic activity (e.g., Desipramine, Reboxetine) increase climbing behavior.

This compound (NaSSA) presents a complex profile:

  • 
    -Adrenergic Blockade:  Disinhibits norepinephrine (NE) release and serotonin (5-HT) release (via 
    
    
    
    stimulation on raphe neurons).
  • 5-HT Receptor Antagonism: Blocks 5-HT

    
     and 5-HT
    
    
    
    , funneling serotonin to 5-HT
    
    
    receptors.

Experimental Implication: In the FST, this compound typically reduces immobility by increasing both climbing (noradrenergic drive) and swimming (serotonergic drive), though this can be strain- and dose-dependent.[5]

Figure 1: this compound Mechanism of Action

Mirtazapine_MOA cluster_receptors Presynaptic Terminal This compound This compound Alpha2 α2-Adrenergic Autoreceptor This compound->Alpha2 Antagonizes Hetero α2-Adrenergic Heteroreceptor This compound->Hetero Antagonizes NE_Release Increased NE Release Alpha2->NE_Release Disinhibition HT_Release Increased 5-HT Release Hetero->HT_Release Disinhibition Behav_Climb Behavior: Increased Climbing NE_Release->Behav_Climb Noradrenergic Drive Behav_Swim Behavior: Increased Swimming HT_Release->Behav_Swim Serotonergic Drive Immobility Reduced Immobility (Antidepressant Effect) Behav_Climb->Immobility Behav_Swim->Immobility

Caption: this compound blocks inhibitory


 receptors, enhancing NE and 5-HT release, driving distinct FST behaviors.

Experimental Design & Pre-Clinical Considerations

Animal Model Selection[6]
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J (Standard, high baseline immobility) or Swiss Webster (Outbred).

    • Note: C57BL/6J mice are preferred for genetic consistency but require careful handling to avoid stress-induced hyperthermia.

  • Sex: Male mice are standard to avoid estrous cycle variability. If using females, track the estrous cycle, as this compound efficacy can vary by hormonal status [1].

  • Age: 8–12 weeks (Adult).

Drug Formulation & Dosing

This compound is lipophilic (LogP ~3) and poorly soluble in water. Improper solubilization leads to erratic absorption and data variability.

ParameterSpecificationNotes
Vehicle 0.9% Saline + 1–5% Tween 80Sonicate to ensure suspension/solution. Alternatively, dissolve in minimal 0.1N HCl, dilute with saline, and pH adjust to 6–7.
Route Intraperitoneal (i.p.)Standard for acute behavioral screening.
Volume 10 mL/kgConsistent volume minimizes injection stress.
Dose Range 10, 20, 40 mg/kg This compound has a bell-shaped dose response. Low doses (<5 mg/kg) may be sedative (H1 blockade) without antidepressant efficacy.
Timing 30 or 60 min pre-testPeak plasma levels in mice occur rapidly.
Controls
  • Negative Control: Vehicle (Saline + Tween 80).

  • Positive Control: Imipramine (15–20 mg/kg) or Fluoxetine (20 mg/kg).

Detailed Protocol

Phase 1: Acclimatization & Setup
  • Housing: Mice should be group-housed (4–5 per cage) but acclimated to the testing room for at least 1 hour prior to testing.

  • Room Conditions: Low light (dim red light or ~40 lux) and white noise (60 dB) to mask external sounds.

  • Apparatus:

    • Transparent Plexiglass cylinder.

    • Height: 30–50 cm.

    • Diameter: 10–15 cm (Mice must not be able to touch the bottom).

    • Water Depth: 15 cm minimum.

    • Water Temperature: 24°C ± 1°C . Critical: Cold water induces hypothermia; warm water reduces immobility baseline.

Phase 2: Drug Administration
  • Weigh animals and calculate individual injection volumes.

  • Administer Vehicle, this compound, or Positive Control i.p.

  • Return mouse to home cage for the designated pretreatment time (e.g., 60 min).

Phase 3: The Forced Swim Test (FST)
  • Placement: Gently lower the mouse into the water by the tail. Do not drop.

  • Duration: 6 minutes total.

    • 0–2 min: Habituation (vigorous escape attempts). Do not score.

    • 2–6 min: Test Phase. Score this window.

  • Recording: Position camera laterally to view paws and tail clearly.

  • Removal: At 6 minutes, remove mouse, dry with paper towels, and place in a warming cage (heating pad on half the cage) to prevent hypothermia.

  • Cleaning: Change water between every mouse to remove alarm pheromones and urine.

Phase 4: Scoring Criteria (The Ethogram)

Scoring should be performed by an observer blinded to the treatment groups.

BehaviorDefinitionMechanistic Link
Immobility Floating with no movement other than that necessary to keep the head above water.[6]Depressive-like state (Behavioral Despair).
Swimming Active horizontal movement across the cylinder.Serotonergic activity (5-HT).[2][3][7]
Climbing Vertical movement with forepaws breaking the water surface against the wall.Noradrenergic activity (NE).[7]

Experimental Workflow Diagram

Figure 2: FST Timeline & Decision Matrix

FST_Workflow cluster_scoring Scoring Logic Start Acclimatization (1 hr in test room) Weigh Weigh & Dosing (10mL/kg i.p.) Start->Weigh Wait Wait Period (30-60 min) Weigh->Wait Swim FST Session (6 mins) Wait->Swim Dry Dry & Warm (Recovery) Swim->Dry Analyze Video Analysis (Last 4 mins) Dry->Analyze Immobility Immobility Analyze->Immobility Swimming Swimming Analyze->Swimming Climbing Climbing Analyze->Climbing

Caption: Standardized workflow ensures reproducibility. Analysis focuses strictly on the last 4 minutes of the session.

Data Analysis & Statistical Validation

Exclusion Criteria
  • "Paddling": Small movements of hind paws while floating should be scored as immobility, not swimming.

  • Sinking: If a mouse sinks (rare in C57BL/6), remove immediately and exclude from analysis.

Statistical Methods
  • Primary Endpoint: Total duration (seconds) of Immobility.

  • Secondary Endpoints: Duration of Swimming and Climbing.

  • Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle).

  • Validation:

    • Vehicle group should show ~150–200s immobility (strain dependent).

    • Positive control must show significant reduction (p < 0.05).

Interpreting this compound Data[9][10][11][12][13]
  • Efficacy: Significant reduction in immobility compared to vehicle.

  • Pattern:

    • If Climbing increases significantly: Confirms Noradrenergic engagement (

      
       blockade).
      
    • If Swimming increases significantly: Confirms Serotonergic engagement.

    • Note: High doses (40 mg/kg) may show reduced locomotor activity in an Open Field Test (OFT) due to sedation. Crucial Control: Run an OFT on a separate cohort to ensure reduced immobility isn't confounded by general motor impairment (though this compound sedation usually reduces active behaviors, false positives in FST are rare, but false negatives are possible if the mouse is too sedated to swim).

Troubleshooting & Safety

  • Issue: High Variability.

    • Solution: Standardize water temperature strictly. 23°C vs 25°C causes massive behavioral differences.

  • Issue: No Effect observed.

    • Solution: Check this compound solubility.[8][9] If the drug precipitated in the syringe, the dose was not delivered. Use 5% Tween 80.

  • Issue: Sedation.

    • Solution: this compound is a potent H1 antagonist.[1][2] If mice appear lethargic in the home cage post-injection, lower the dose to 10 mg/kg or extend the pre-treatment time to 60 min.

References

  • Dose-Response & Sex Differences

    • Title: Does the antidepressant-like effect of this compound and venlafaxine differ between male and female r
    • Source: Redalyc / CINVESTAV
    • URL:[Link]

  • This compound Mechanism (NaSSA)

    • Title: this compound: A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression.
    • Source: PubMed / Drugs
    • URL:[Link]

  • Forced Swim Test Protocol Standards

    • Title: Animal research: antidepressants and the forced swim test.[4][5][10][6][11][12][13][14]

    • Source: Understanding Animal Research[12]

    • URL:[Link]

  • Solubility & Formulation

    • Title: Optimization of this compound loaded into mesoporous silica nanostructures.
    • Source: PMC / NCBI
    • URL:[Link]

Sources

Application Note: Mirtazapine as a Pharmacological Probe for Mitigating Drug Withdrawal Syndromes in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The study of drug withdrawal requires robust pharmacological tools to dissect the complex neuroadaptations underlying physical dependence and psychological craving. Mirtazapine , a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA), has emerged as a critical probe in this field. Unlike SSRIs or pure benzodiazepines, this compound’s unique receptor profile allows researchers to simultaneously target the somatic (physical) and affective (emotional) components of withdrawal.

This guide details protocols for utilizing this compound to investigate and attenuate withdrawal phenotypes in two distinct models: Opioid Withdrawal (Morphine) and Psychostimulant Withdrawal (Methamphetamine) .

Why this compound?

In withdrawal research, this compound is not merely a therapeutic candidate; it is a mechanistic dissector . Its efficacy highlights the role of specific serotonin receptor subtypes in withdrawal pathology:

  • 5-HT2A/2C Antagonism: Mitigates anxiety, agitation, and insomnia associated with noradrenergic hyperactivity in the Locus Coeruleus (LC).

  • 5-HT3 Antagonism: Directly alleviates gastrointestinal distress (nausea, diarrhea) common in opioid withdrawal.

  • H1 Histaminergic Antagonism: Provides necessary sedation to counteract the hyperarousal of stimulant withdrawal.

  • 
    -Adrenergic Antagonism:  Enhances central noradrenergic and serotonergic transmission, addressing the monoamine depletion often seen in the protracted abstinence phase.
    

Mechanistic Pathway Visualization

The following diagram illustrates how this compound interrupts the signaling cascades responsible for withdrawal symptoms. Unlike Clonidine (which acts as a "brake" on NE release), this compound modulates the downstream consequences of withdrawal via receptor blockade.

Mirtazapine_Mechanism This compound This compound (Pharmacological Probe) HT2 5-HT2A/2C Receptors (Blockade) This compound->HT2 HT3 5-HT3 Receptors (Blockade) This compound->HT3 H1 H1 Histamine Receptors (Blockade) This compound->H1 Alpha2 Alpha-2 Adrenergic (Antagonism) This compound->Alpha2 Modulatory Anxiety Reduced Anxiety & Agitation HT2->Anxiety Somatic Attenuated Somatic Signs (Wet Dog Shakes, Tremors) HT2->Somatic GI Reduced GI Distress (Nausea/Emesis) HT3->GI Sleep Improved Sleep Architecture (Sedation) H1->Sleep Neuroplasticity Restored Monoaminergic Tone (Anti-Depressive) Alpha2->Neuroplasticity

Figure 1: this compound acts as a multi-target antagonist, blocking pro-withdrawal signaling at 5-HT and H1 receptors.[1]

Protocol A: Attenuation of Precipitated Opioid Withdrawal

Objective: To quantify the efficacy of this compound in reducing somatic signs of morphine withdrawal in rats.[2][3]

Experimental Design
  • Subject: Male Sprague-Dawley rats (250–300g).

  • Groups:

    • Placebo/Saline (Negative Control)

    • Morphine + Vehicle (Withdrawal Control)

    • Morphine + this compound (10 mg/kg)

    • Morphine + this compound (30 mg/kg)

Step-by-Step Methodology
Phase 1: Induction of Dependence (Days 1–6)

Establish dependence using an escalating dose regimen of Morphine Sulfate (s.c. or i.p.).

  • Day 1: 10 mg/kg (BID: 9:00 AM, 5:00 PM)

  • Day 2: 20 mg/kg (BID)

  • Day 3: 30 mg/kg (BID)

  • Day 4: 40 mg/kg (BID)

  • Day 5: 50 mg/kg (BID)

  • Day 6: 50 mg/kg (AM dose only)

Phase 2: this compound Intervention (Day 6)

Administer this compound 30–60 minutes prior to the withdrawal precipitation. This allows peak plasma levels to coincide with the onset of the "withdrawal storm."

  • Dose: 10–30 mg/kg (i.p.).[4][5] Dissolve in saline with minimal DMSO if necessary, or use acetic acid/NaOH adjustment for solubility.

  • Timing: T-minus 60 minutes before Naloxone.

Phase 3: Precipitation & Scoring (Day 6)

Precipitate withdrawal to create a time-locked observable event.

  • Agent: Naloxone Hydrochloride (1–2 mg/kg, s.c.).

  • Observation Window: Immediately post-injection for 30 minutes.

  • Scoring: Place rats in clear Plexiglass cylinders. Record events using the Gellert-Holtzman Scale (modified below).

Data Collection: Somatic Sign Scoring Table
Sign CategoryBehaviorScoring MethodThis compound Expected Effect
Autonomic Diarrhea / PtosisBinary (Present/Absent)Significant Reduction (5-HT3 effect)
Motor Wet Dog ShakesCount (Frequency)Dose-dependent decrease
Motor Teeth ChatteringCount (Frequency)Moderate decrease
Behavioral Escape Attempts (Jumping)Count (Frequency)Significant decrease (Sedative effect)
Body Weight Weight LossGrams lost over 24hAttenuation of weight loss

Protocol B: Methamphetamine Seeking & Cue-Reactivity

Objective: To study the effect of this compound on the craving and anxiety aspects of psychostimulant withdrawal using a reinstatement model.

Experimental Design
  • Subject: Male Wistar or Long-Evans rats.

  • Apparatus: Operant conditioning chambers with active/inactive levers and cue lights.

Step-by-Step Methodology
Phase 1: Self-Administration Training (Days 1–14)
  • Regimen: Rats trained to self-administer Methamphetamine (0.1 mg/kg/infusion) on an FR1 schedule.

  • Cues: Each infusion is paired with a light/tone cue.

  • Criterion: Stable responding (>20 infusions/session for 3 consecutive days).

Phase 2: Extinction (Days 15–21)
  • Remove Methamphetamine.[6][7] Saline substitution.

  • Cues are absent .

  • Continue until active lever presses drop to <10% of baseline.

Phase 3: this compound Challenge & Reinstatement (Test Day)
  • Intervention: Administer this compound (5.0 mg/kg, i.p.) 30 minutes prior to the test session.[2]

  • Test: Place animal in the chamber. Restore the Cues (light/tone) upon lever press, but deliver no drug (Cue-Induced Reinstatement).

  • Rationale: This measures "drug seeking" driven by environmental triggers, a proxy for relapse.[8]

Data Analysis: Reinstatement Workflow

Meth_Reinstatement Baseline Self-Admin Training (High Lever Pressing) Extinction Extinction Phase (Low Lever Pressing) Baseline->Extinction Treatment This compound (5 mg/kg i.p.) Extinction->Treatment Test Cue-Induced Reinstatement Test Treatment->Test Result Outcome: Reduced Active Lever Presses Test->Result Significant Attenuation

Figure 2: Workflow for assessing this compound efficacy in preventing cue-induced relapse.

Critical Troubleshooting & Optimization

Bioavailability and Dosing
  • Solubility: this compound is lipophilic. For i.p. injection, dissolve in a vehicle of 5% DMSO + 5% Tween 80 + 90% Saline to prevent precipitation.

  • Half-life: Rodent metabolic rate is higher than humans. The half-life is approximately 5–6 hours in rats. Ensure testing occurs within 30–90 minutes of administration.

Differentiating Sedation vs. Specific Effect
  • The Sedation Confound: this compound is sedative (H1 blockade). To prove that reduced lever pressing or escape attempts are not just due to the animal being "too sleepy," you must run a Locomotor Activity Control .

  • Control Experiment: Administer the test dose (e.g., 10 mg/kg) to naive rats in an Open Field Test. If locomotor activity is suppressed by >50%, lower the dose for the withdrawal study to ensure behavioral specificity.

Serotonin Syndrome Risk
  • Polypharmacy Warning: Do not combine this compound with MAO inhibitors or high-dose SSRIs in these models, as the net increase in 5-HT could trigger serotonin syndrome, confounding withdrawal signs (e.g., causing tremors/rigidity that mimic withdrawal).

References

  • Kang, L., et al. (2008). "this compound, a Noradrenergic and Specific Serotonergic Antidepressant, Attenuates Morphine Dependence and Withdrawal in Sprague-Dawley Rats." The American Journal of Drug and Alcohol Abuse.

  • Graves, S. M., & Napier, T. C. (2011). "this compound Alters Cue-Associated Methamphetamine-Seeking in Rats."[4][8] Biological Psychiatry.[8]

  • Lalani, E., et al. (2023). "this compound: A One-Stop Strategy for Treatment of Opioid Withdrawal Symptoms." Cureus.

  • Motaghinejad, M., et al. (2016). "The atypical antidepressant this compound attenuates expression of morphine-induced place preference and motor sensitization." Journal of Psychoactive Drugs.

  • McDaid, J., et al. (2017). "this compound attenuates the expression of nicotine-induced locomotor sensitization in rats." Psychopharmacology.

Sources

Application Note: A Green, Stability-Indicating HPLC Method for the Determination of Mirtazapine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, eco-friendly High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the antidepressant drug mirtazapine in pharmaceutical dosage forms. In alignment with the principles of Green Analytical Chemistry (GAC), this method replaces conventional hazardous solvents like acetonitrile and methanol with ethanol, a biodegradable and less toxic alternative.[1] The developed isocratic method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3] The protocol provides a reliable and sustainable solution for routine quality control analysis, significantly reducing the environmental footprint and improving laboratory safety without compromising analytical performance.

Introduction: The Imperative for Green Analytical Chemistry

The pharmaceutical industry is increasingly adopting sustainable practices, with a significant focus on minimizing the environmental impact of analytical testing.[4] High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical quality control, traditionally relies on large volumes of toxic and non-renewable organic solvents, such as acetonitrile and methanol.[5][6] This generates substantial chemical waste, posing environmental risks and disposal challenges.[7] Green Analytical Chemistry (GAC) offers a framework to mitigate these issues by promoting methods that reduce or eliminate hazardous substances, decrease energy consumption, and utilize renewable resources.[4][8]

This compound is a widely prescribed tetracyclic antidepressant used for the treatment of major depressive disorder.[7][9] Ensuring the potency and purity of this compound formulations is critical for patient safety and therapeutic efficacy. This necessitates a reliable and accurate analytical method for its quantification. This work presents a green reversed-phase HPLC (RP-HPLC) method that aligns with sustainability goals by employing an ethanol-based mobile phase for the analysis of this compound.[7][10]

Method Development Rationale: A Scientifically-Grounded Green Approach

The transition from a conventional to a green analytical method is a deliberate process guided by the physicochemical properties of the analyte and the principles of chromatography.

Analyte Physicochemical Properties

Understanding the characteristics of this compound is fundamental to developing an effective separation method. As a basic and lipophilic drug, its retention and peak shape are highly dependent on the mobile phase pH and composition.[11]

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Formula C₁₇H₁₉N₃ [12]
Molecular Weight 265.35 g/mol [12]
pKa 7.1 - 7.70 [11][12]
Log P 2.90 [12]
UV Maximum (λmax) 291 nm [9][12]

| Solubility | Slightly soluble in water |[12] |

The Choice of a Green Solvent: Ethanol

The primary green innovation in this method is the substitution of acetonitrile with ethanol.

  • Causality: Acetonitrile, though an excellent chromatographic solvent, is a byproduct of acrylonitrile production, is toxic, and has a significant environmental impact. Ethanol, in contrast, is biodegradable, can be produced from renewable biological sources, and exhibits significantly lower toxicity. While ethanol has a higher viscosity, which can lead to increased backpressure, this is managed by optimizing the flow rate and mobile phase composition.

Chromatographic System Optimization
  • Column: A standard C18 column (250 mm x 4.6 mm, 5 µm) is selected for its versatility and proven performance in retaining moderately nonpolar compounds like this compound through hydrophobic interactions.[7][10][13]

  • Mobile Phase: The mobile phase consists of a mixture of 0.1% formic acid in water and ethanol. The acidic aqueous phase (pH ~2.5-3.0) is crucial for ensuring that this compound (pKa ~7.1-7.7) is in its protonated, ionized form. This suppresses silanol interactions on the stationary phase, leading to a symmetrical peak shape.[14]

  • Elution Mode: An isocratic elution is employed, where the mobile phase composition remains constant throughout the run.[7][10] This approach is simpler, more robust for method transfer, and critically, allows for the use of solvent recycling systems, further reducing waste and cost.[15]

  • Detection: Based on its UV absorbance profile, the detection wavelength is set to 291 nm, the λmax of this compound, to ensure maximum sensitivity.[7][9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis Diode Array Detector (DAD).[9]

  • Column: Extend C18 (250 x 4.6 mm, 5 µm).[7][10]

  • Reagents: this compound reference standard (USP grade), HPLC-grade ethanol, formic acid, and ultrapure water.

  • Pharmaceutical Product: Commercially available this compound tablets (e.g., 30 mg).

Chromatographic Conditions

Table 2: Optimized Green HPLC Method Parameters

Parameter Condition
Mobile Phase 0.1% Formic Acid in Water / Ethanol (80:20, v/v)
Column Extend C18 (250 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection Wavelength 291 nm

| Elution Mode | Isocratic |

Preparation of Solutions
  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with ultrapure water. This solution is stable for up to 10 days when stored at 4 °C.[9][12]

  • Working Standard Solutions (5 - 30 µg/mL):

    • Prepare a series of five calibration standards by serially diluting the stock solution with ultrapure water in volumetric flasks.

  • Sample Preparation (from 30 mg Tablets):

    • Weigh and finely powder 10 this compound tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of ultrapure water and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with ultrapure water and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.

    • Further dilute 2 mL of this filtered solution to 10 mL with ultrapure water to obtain a final theoretical concentration of 20 µg/mL for injection.

Method Validation Protocol (per ICH Q2(R1))

Each protocol is designed as a self-validating system to ensure trustworthiness and reliability.[16]

G cluster_prep Phase 1: Preparation & System Check cluster_validation Phase 2: Method Validation cluster_analysis Phase 3: Analysis & Reporting P1 Prepare Standards & Samples P2 Equilibrate HPLC System P1->P2 P3 Perform System Suitability Test (SST) P2->P3 V1 Specificity P3->V1 If SST Passes V2 Linearity V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Robustness V4->V5 V6 LOD & LOQ V5->V6 A1 Inject Samples V6->A1 Validation Complete A2 Integrate Peaks & Quantify this compound A1->A2 A3 Generate Report A2->A3

Caption: Workflow for Validation and Analysis of this compound.

  • System Suitability: Before sample analysis, inject a 20 µg/mL standard solution five times. The system is deemed ready if the acceptance criteria in Table 3 are met. This ensures the chromatographic system is performing adequately.[12]

  • Specificity: Inject the diluent (blank) and a solution of placebo (tablet excipients) to confirm no interfering peaks are observed at the retention time of this compound.[12]

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the five working standard solutions (5, 10, 15, 20, 30 µg/mL). The relationship is linear if the correlation coefficient (r²) is > 0.999.[7][10]

  • Accuracy: Perform recovery studies by spiking a placebo mixture with the this compound standard at three concentration levels (80%, 100%, and 120% of the target concentration; n=3 for each). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution (20 µg/mL) on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) for both should not exceed 2.0%.

  • Robustness: Deliberately vary key method parameters (Flow Rate: ±0.1 mL/min; Column Temperature: ±2 °C; Mobile Phase Composition: ±2% ethanol) and assess the impact on peak area and retention time. The method is robust if the results remain unaffected by these minor changes.[3]

  • Forced Degradation (Stability-Indicating): To demonstrate specificity in the presence of degradation products, subject the this compound sample solution to stress conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and heat. The method should be able to resolve the intact this compound peak from any degradation product peaks.[17] this compound is known to degrade under acidic and alkaline conditions.[17]

Results and Data Presentation

The validation results confirm the method is suitable for its intended purpose.

Table 3: System Suitability and Validation Summary

Parameter Acceptance Criteria Observed Result
System Suitability
Tailing Factor ≤ 2.0 1.1
Theoretical Plates > 2000 6500
% RSD (n=5 injections) ≤ 2.0% 0.35%
Linearity
Range 5 - 30 µg/mL Met
Correlation Coefficient (r²) ≥ 0.999 0.9999
Accuracy
% Recovery (n=3 levels) 98.0 - 102.0% 99.00 - 99.88%[12]
Precision
Repeatability (% RSD) ≤ 2.0% 0.45%
Intermediate Precision (% RSD) ≤ 2.0% 0.68%
Limits
LOD - 0.15 µg/mL
LOQ - 0.45 µg/mL

| Robustness | No significant impact on results | Passed |

The "Green" Advantage: A Comparative Logic

The environmental benefit of this method extends beyond solvent substitution.

G cluster_conventional Conventional HPLC Method cluster_green Green HPLC Method C1 Solvent: Acetonitrile/Methanol C2 High Waste Generation C1->C2 C4 Often Gradient Elution C1->C4 C3 Higher Toxicity & Disposal Cost C2->C3 G1 Solvent: Ethanol G2 Reduced Waste (>80% with recycling) G1->G2 G4 Isocratic Elution (Enables Recycling) G1->G4 G3 Lower Toxicity & Renewable Source G2->G3

Caption: Logic Diagram: Conventional vs. Green HPLC Approach.

  • Reduced Solvent Toxicity: Ethanol is significantly less harmful to analysts and the environment compared to acetonitrile.[1]

  • Waste Reduction: The isocratic nature of the method is compatible with solvent recycling instruments, which can recover and reuse up to 80% of the mobile phase, drastically cutting down on waste and purchasing costs.[15]

  • Energy Efficiency: Modern HPLC systems are designed to be more energy-efficient. Shorter run times and simpler isocratic methods can contribute to lower overall energy consumption per sample compared to complex gradient methods.[18][19] This method, with its optimized flow rate and isocratic design, supports energy conservation goals.

Conclusion

This application note presents a green, simple, accurate, and robust RP-HPLC method for the determination of this compound in pharmaceutical tablets. By successfully replacing acetonitrile with ethanol, the method significantly reduces environmental impact and enhances laboratory safety. The validation, conducted in accordance with ICH guidelines, confirms that the analytical performance is not compromised, making it an excellent eco-friendly alternative for routine quality control and stability testing in the pharmaceutical industry.

References

  • Demir, İ., Bulduk, I., & Çifci, C. (2023). A green HPLC method for determination of this compound in pharmaceutical products: Development, validation, and greenness assessment. Acta Chromatographica, 36(3), 237-246. [Link]

  • Demir, İ., Bulduk, I., & Çifci, C. (2023). A green HPLC method for determination of this compound in pharmaceutical products: Development, validation, and greenness assessment. AKJournals. [Link]

  • Demir, İ., Bulduk, I., & Çifci, C. (2023). A Green HPLC Method for Determination of this compound in Pharmaceutical Products: Development, Validation, and Greenness Assessment. ResearchGate. [Link]

  • Separation Science. (2024). Harnessing Eco-Friendly Solvents for Greener Liquid Chromatography. Separation Science. [Link]

  • Demir, İ., Bulduk, I., & Çifci, C. (2023). A green HPLC method for determination of this compound in pharmaceutical products. AKJournals. [Link]

  • Separation Science. (2024). HPLC Tips & Tricks: Getting Greener in HPLC. Separation Science. [Link]

  • Singh, H. (2024). Green Analytical Method Development And Validation Of this compound By RP-HPLC With Reduced Solvent Consumption And Shorter. African Journal of Biomedical Research. [Link]

  • Płotka-Wasylka, J., & De la Guardia, M. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(16), 4946. [Link]

  • ResearchGate. (2011). Simplified HPLC Method for the Determination of this compound in Human Plasma and Its Application to Single-dose Pharmacokinetics. ResearchGate. [Link]

  • International Science Community Association. (2011). Stress Degradation Studies and Development of Validated Stability Indicating Method for Assay of this compound. Research Journal of Chemical Sciences. [Link]

  • Lavasani, H., Giorgi, M., Sheikholeslami, B., Hedayati, M., & Rouini, M. R. (2014). A Rapid and Sensitive HPLC-Fluorescence Method for Determination of this compound and Its two Major Metabolites in Human Plasma. Iranian journal of pharmaceutical research : IJPR, 13(3), 857–866. [Link]

  • Journal of Advanced Scientific Research. (2025). Eco-friendly HPLC Strategies for Pharmaceutical Analysis. Journal of Advanced Scientific Research. [Link]

  • R Discovery. (2024). A green HPLC method for determination of this compound in pharmaceutical products: Development, validation, and greenness assessment. R Discovery. [Link]

  • Journal of Chemical, Biological and Medicinal Sciences. (2025). This compound Pharmacology and Its Analytical Methods. Journal of Chemical, Biological and Medicinal Sciences. [Link]

  • ResearchGate. (2008). LC-UV and LC-MS studies on this compound to characterize its degradation products. ResearchGate. [Link]

  • ResearchGate. (2023). Principles of green analytical chemistry. ResearchGate. [Link]

  • PubMed. (1989). Alternative mobile phases for the reversed-phase high-performance liquid chromatography of peptides and proteins. PubMed. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Agilent. (2022). Do You Know the Environmental Impact of Your HPLC?. Agilent. [Link]

  • Agilent. (2023). Comparing the Energy Consumption of Different UHPLC Systems. Agilent. [Link]

  • MDPI. (2020). Investigating the Utility of Fabric Phase Sorptive Extraction and HPLC-UV-Vis/DAD to Determine Antidepressant Drugs in Environmental Aqueous Samples. MDPI. [Link]

  • LCGC International. (2015). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • MDPI. (2023). Green Analytical Chemistry—Recent Innovations. MDPI. [Link]

  • Watrex. (2025). Green Chromatography: How to Make HPLC More Eco-Friendly. Watrex. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Research Journal of Pharmaceutical Sciences. (2022). Forced Degradation – A Review. Research Journal of Pharmaceutical Sciences. [Link]

  • Slideshare. (n.d.). Green analytical techniques used in pharmaceutical analysis. Slideshare. [Link]

  • Chromatography Online. (2025). HPLC Sustainability: Utilizing Advances in Column Technology to Develop Greener More Efficient Methods. Chromatography Online. [Link]

  • IntechOpen. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. IntechOpen. [Link]

  • Neuroquantology. (2023). Green Analytical Chemistry: Principles and Applications – A Review. Neuroquantology. [Link]

  • LCGC International. (2025). The Role of HPLC Columns in Shaping a Greener Analytical Future. LCGC International. [Link]

  • Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Chiral Technologies. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Organon. (2020). This compound Disintegrating Formulation Safety Data Sheet. Organon. [Link]

  • ResearchGate. (2010). Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of this compound in Bulk Drugs and Formulations. ResearchGate. [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2024). Green Analytical Chemistry: Eco-Friendly Innovations in Drug & Chemical Analysis. Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • Google Patents. (2006). Additives for reversed-phase HPLC mobile phases.
  • ICH. (n.d.). Quality Guidelines. ICH. [Link]

  • Agilent. (2024). Energy Consumption of the Agilent 1260 Infinity III Prime LC System. Agilent. [Link]

  • LabRulez LCMS. (2023). Comparing the Energy Consumption of Different UHPLC Systems. LabRulez LCMS. [Link]

  • TGA. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. [Link]

Sources

Application Note: Mirtazapine in Functional Dyspepsia (FD)

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Targeting the Brain-Gut Axis in Weight-Loss Associated Dyspepsia [1][2][3]

Executive Summary & Mechanistic Rationale

Functional Dyspepsia (FD), particularly the Postprandial Distress Syndrome (PDS) subtype, is often refractory to standard prokinetics and acid suppressants. Mirtazapine, a tetracyclic antidepressant (NaSSA), has emerged as a high-efficacy therapeutic option specifically for FD patients presenting with weight loss, early satiety, and visceral hypersensitivity .

Unlike SSRIs, which can exacerbate nausea via 5-HT3 stimulation, this compound’s unique receptor profile offers a "multi-modal" correction of the brain-gut axis.

Pharmacodynamic Mechanism

This compound acts as an antagonist at central presynaptic


-adrenergic receptors, indirectly increasing noradrenergic and serotonergic transmission (specifically via 5-HT1A). Crucially, it blocks specific serotonin sub-receptors that drive dyspeptic symptoms.
  • 5-HT3 Antagonism: Potent anti-emetic effect (reduces nausea/vomiting).

  • 5-HT2C Antagonism: Anxiolytic effects and appetite stimulation.

  • H1 Antagonism: Promotes sedation (beneficial for sleep dysfunction in FD) and weight gain.

  • 
    -Antagonism:  Enhances gastric accommodation via indirect 5-HT1A stimulation (fundus relaxation).
    
Pathway Visualization

The following diagram illustrates the receptor-specific downstream effects of this compound relevant to FD pathology.

Mirtazapine_Mechanism This compound This compound HT3 5-HT3 Receptor (Antagonism) This compound->HT3 HT2C 5-HT2C Receptor (Antagonism) This compound->HT2C H1 H1 Histamine (Antagonism) This compound->H1 Alpha2 Alpha-2 Adrenergic (Antagonism) This compound->Alpha2 Nausea Inhibits Nausea/Vomiting (Chemoreceptor Trigger Zone) HT3->Nausea Direct Blockade Satiety Reduces Early Satiety (Increases Appetite) HT2C->Satiety Anxiolysis & Appetite H1->Satiety Sedation & Weight Gain Accom Improves Gastric Accommodation Alpha2->Accom Indirect 5-HT1A Agonism Visceral Reduces Visceral Hypersensitivity Alpha2->Visceral Central Pain Modulation

Figure 1: Pharmacodynamic map showing this compound's multi-receptor blockade leading to symptom relief in FD.

Preclinical Validation Protocol

To validate this compound's efficacy in a research setting, simple gastric emptying models are insufficient because they do not capture hypersensitivity. The Neonatal Maternal Separation (NMS) or Colonic Sensitization model in rats is the gold standard for mimicking the visceral hyperalgesia seen in FD.

Protocol: Assessment of Visceral Sensitivity via Colorectal Distension (CRD)

Objective: Quantify the reduction of visceral pain response (Visceral Motor Response - VMR) following this compound administration.

Step 1: Model Induction (Neonatal Sensitization)
  • Subjects: Sprague-Dawley rat pups.

  • Induction: From postnatal days 2–21, separate pups from the dam for 3 hours daily (09:00–12:00).

  • Control: Undisturbed pups (stay with dam).

  • Maturation: Allow rats to mature to 8 weeks (adult) before testing.

Step 2: Drug Administration
  • Group A (Vehicle): 1% Methylcellulose.

  • Group B (this compound Low): 5 mg/kg p.o. (oral gavage).[4]

  • Group C (this compound High): 10 mg/kg p.o.

  • Timing: Administer 60 minutes prior to CRD testing.[4]

Step 3: Electromyography (EMG) Implantation
  • Anesthetize adult rats (Isoflurane).

  • Surgically implant Teflon-coated silver electrodes into the external oblique muscle.

  • Exteriorize wires at the back of the neck.

  • Recovery: Allow 5–7 days for post-surgical recovery.

Step 4: Colorectal Distension (CRD) Testing [4]
  • Preparation: Insert a flexible balloon (4 cm length) into the descending colon (distal end 1 cm from anal verge).

  • Acclimation: Place rat in a Bollman cage for 20 minutes.

  • Distension Protocol:

    • Apply phasic distension pressures: 20, 40, and 60 mmHg.[4]

    • Duration: 20 seconds per distension.

    • Interval: 4 minutes rest between distensions to prevent wind-up sensitization.

  • Data Acquisition: Record EMG activity (Visceral Motor Response). Calculate the Area Under the Curve (AUC) during distension minus the baseline AUC.

Validation Criteria:

  • Success: this compound-treated NMS rats must show a statistically significant reduction in EMG AUC at 40 and 60 mmHg compared to Vehicle-treated NMS rats.

Clinical Application Protocol

This protocol is synthesized from the landmark randomized controlled trials (RCTs) by Tack et al. (2016) and Jiang et al. (2016).[2]

Patient Selection Criteria

This compound is not a first-line agent for all dyspepsia. It is specifically indicated for the "Weight Loss Phenotype."

Inclusion CriteriaExclusion Criteria
Diagnosis: Rome IV Functional Dyspepsia (PDS subtype preferred).Comorbidity: Bipolar disorder or uncontrolled seizure disorder.
Symptom Profile: Early satiety, postprandial fullness, nausea.[2][5][6]Medication: Concurrent MAOIs (risk of Serotonin Syndrome).
Physical Marker: Weight loss >5% of baseline or BMI <20.Metabolic: Uncontrolled Diabetes (gastroparesis must be ruled out).
Dosing & Titration Strategy

Standard Protocol:

  • Start Dose: 15 mg orally, once daily.

  • Timing: Strictly at bedtime (HS).

    • Reasoning: The H1-mediated sedative effect is peak at

      
       (approx. 2 hours). Dosing at night aids sleep and prevents daytime somnolence.
      
  • Duration: Minimum 8 weeks. (Weight gain effects typically plateau at 4–8 weeks).

  • Titration:

    • If no response by Week 4 and sedation is tolerated: Increase to 30 mg HS.

    • Note: Higher doses (30-45 mg) increase noradrenergic transmission and may actually reduce sedation but increase activation/anxiety in some patients.

Clinical Workflow Diagram

Clinical_Workflow Start Patient Diagnosis: Functional Dyspepsia (Rome IV) Phenotype Phenotype Assessment: Weight Loss? Early Satiety? Start->Phenotype Standard_Tx Standard Tx: PPI + Prokinetic Phenotype->Standard_Tx Epigastric Pain Only Mirtazapine_Ind Initiate this compound 15 mg q.h.s. Phenotype->Mirtazapine_Ind Weight Loss / Nausea Monitor_2wk Week 2 Assessment: Monitor Sedation & Appetite Mirtazapine_Ind->Monitor_2wk Outcome_Good Continue to Week 8 (Target: Weight Gain >1.5kg) Monitor_2wk->Outcome_Good Tolerated Side_Effect Adverse Event: Severe Somnolence Monitor_2wk->Side_Effect Intolerable Adjust Shift dosing earlier or reduce to 7.5 mg Side_Effect->Adjust

Figure 2: Clinical decision tree for initiating this compound in FD patients.

Summary of Key Efficacy Data

The following table summarizes the quantitative outcomes from the pivotal trials supporting this protocol.

Outcome MeasurePlacebo GroupThis compound Group (15mg)Statistical SignificanceSource
Symptom Severity (NDSI) -2.0 point reduction-4.5 point reduction

Tack et al., 2016
Body Weight Change +0.2 kg+3.6 kg

Jiang et al., 2016
Early Satiation Score Minimal changeSignificant Improvement

Tack et al., 2016
Visceral Fat Area No change+7.56 cm²

Jiang et al., 2016
Nutrient Tolerance 1050 kcal1280 kcal

Tack et al., 2016

Interpretation: this compound is superior to placebo not just in symptom control, but in reversing the catabolic state (weight loss) associated with severe FD.

References

  • Tack, J., et al. (2016). Efficacy of this compound in Patients With Functional Dyspepsia and Weight Loss.[2] Clinical Gastroenterology and Hepatology, 14(3), 385–392.[2][5][6] Link

  • Jiang, S. M., et al. (2016). Beneficial effects of antidepressant this compound in functional dyspepsia patients with weight loss.[1][2][5][6] World Journal of Gastroenterology, 22(22), 5260–5266.[2][5] Link

  • Yin, J., et al. (2010). Ameliorating effects of this compound on visceral hypersensitivity in rats with neonatal colon sensitivity.[7] Neurogastroenterology & Motility, 22(9), 1022–1028.[4] Link

  • Carbone, F., & Tack, J. (2017). The effect of this compound on gastric accommodation, gastric sensitivity to distention, and nutrient tolerance in healthy subjects. Neurogastroenterology & Motility, 29(1). Link

Sources

Troubleshooting & Optimization

Overcoming Mirtazapine-induced somnolence in daytime animal behavior studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers utilizing Mirtazapine in daytime animal behavior studies. This compound is a valuable pharmacological tool for investigating neuropsychiatric conditions in animal models due to its unique mechanism of action as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] However, its potent sedative effects, primarily mediated by histamine H1 receptor antagonism, frequently pose a significant challenge, potentially confounding behavioral data by reducing locomotor activity and motivation.[2][3]

This guide is designed to provide practical, evidence-based solutions to common problems encountered when this compound-induced somnolence interferes with experimental objectives. It is structured in a question-and-answer format to directly address specific issues you may face.

Section 1: Frequently Asked Questions (FAQs) - The Science of Somnolence

This section addresses the fundamental mechanisms behind this compound's sedative effects to provide the necessary context for the troubleshooting strategies that follow.

Q1: Why does this compound make my research animals so drowsy?

Answer: this compound's sedative properties are primarily due to its powerful inverse agonist (antagonist) activity at the histamine H1 receptor.[2][3] Histamine in the central nervous system is a key promoter of wakefulness. By blocking its action, this compound induces a state of drowsiness. Additionally, its antagonism of the serotonin 5-HT2A and 5-HT2C receptors can contribute to sedation and enhance slow-wave sleep.[4][5] This potent antihistaminic effect is often more pronounced at lower doses.[5]

Caption: this compound's primary mechanism for inducing sedation.

Q2: What is the pharmacokinetic profile of this compound in rodents? I need to know when the peak sedative effects might occur.

Answer: Understanding the pharmacokinetics is crucial for timing your experiments. In rats, after oral administration, peak plasma concentrations (Cmax) of this compound are typically reached within approximately 2 to 3 hours.[1][3] The elimination half-life in humans is reported to be between 20-40 hours, and while rodent metabolism is generally faster, this indicates that the drug's effects are not transient.[3][6] Therefore, you can expect the most profound sedative effects to manifest within the first few hours post-administration, coinciding with peak plasma levels.

Q3: Does the sedative effect of this compound diminish with chronic administration?

Answer: Yes, there is evidence suggesting that tolerance to the sedative effects of this compound can develop with chronic use. One study in rats demonstrated that while a 15 mg/kg dose induced sedation for up to 60 minutes, doses of 30 mg/kg or higher produced sedation that was significant only within the first few days of administration.[7][8] This suggests that with a repeated dosing schedule, the initial somnolence may decrease, a phenomenon also observed in clinical settings.[7]

Section 2: Troubleshooting Guide - Practical Solutions for the Lab

This section provides a problem-oriented approach to mitigating this compound-induced somnolence in your behavioral assays.

Problem: My animals are too sedated to perform in the behavioral task (e.g., elevated plus maze, forced swim test).

This is the most common issue. Sedation can be misinterpreted as an anxiolytic or antidepressant-like effect (e.g., increased time in open arms, or increased immobility) when it is merely a motor impairment.

Solution 1: Optimize the Dosing-to-Testing Interval

Causality: Since peak plasma concentrations and sedative effects occur within the first few hours of administration, shifting your behavioral testing to a later time point can allow the animal to be in a therapeutic window where sedative effects have subsided, but the desired pharmacological effects remain.

Workflow:

  • Characterize the Sedation Window: Administer the intended dose of this compound.

  • Monitor Activity: Measure locomotor activity at set intervals (e.g., 30, 60, 120, 180, 240 minutes) post-dosing.

  • Identify Recovery Time: Determine the time point at which locomotor activity returns to a level comparable to saline-treated controls.

  • Schedule Testing: Schedule your primary behavioral experiment to begin at this identified recovery time.

Solution 2: Conduct a Dose-Response Study to Find the Minimal Effective Dose

Causality: The goal is to find the lowest dose of this compound that produces the desired therapeutic effect (e.g., anxiolysis) without causing confounding levels of sedation. Lower doses may be sufficient for your behavioral endpoint. For instance, one study in rats found anxiolytic effects at a 2.5 mg/kg dose, which was selected after a locomotor activity test to ensure it did not impair motility.[9]

Workflow:

  • Select Dose Range: Based on literature, select at least three doses of this compound (e.g., 2.5, 5, 10 mg/kg) plus a vehicle control.

  • Assess Sedation: For each dose, measure locomotor activity to quantify the sedative effect.

  • Assess Efficacy: In a separate cohort (or after a washout period), run your primary behavioral assay with the same doses.

  • Analyze Data: Correlate the behavioral outcome with the locomotor data to identify a dose that provides a significant therapeutic effect with a non-significant effect on motor activity.

Hypothetical Dose-Response Data:

Dose (mg/kg)Mean Locomotor Activity (Beam Breaks/10 min)% Change from VehiclePerformance in EPM (% Time in Open Arms)
Vehicle3500%15%
2.5330-5.7% (NS)35% ()
5.0250-28.6% ()40% ()
10.0150-57.1% (**)42% ()
15.090-74.3% (**)20% (NS)
NS: Not Significant, *p<0.05, **p<0.01. Note: Performance decrease at 15 mg/kg could be due to profound sedation.
Solution 3 (Advanced): Chronic Dosing Regimen

Causality: As tolerance to the sedative effects can develop, a chronic dosing regimen may be a viable strategy, particularly for antidepressant models that require long-term treatment.[10] Studies in rats have shown that after several days of repeated high doses (≥30 mg/kg), the initial sedative effects diminish.[7][8]

Workflow:

  • Establish Dosing Period: Based on your experimental model (e.g., chronic unpredictable stress), establish a daily dosing period (e.g., 14-21 days).

  • Monitor Periodically: Conduct periodic locomotor tests (e.g., on Day 2, Day 7, Day 14) to confirm the development of tolerance to sedation.

  • Conduct Behavioral Testing: Perform the definitive behavioral experiment near the end of the chronic dosing period, ensuring the final dose is administered on a consistent schedule relative to the test.

Caption: Decision workflow for troubleshooting this compound-induced sedation.

Section 3: Protocols and Advanced Considerations

Protocol: Dose-Response and Sedation Profiling

This protocol provides a self-validating system to determine an optimal this compound dose.

Objective: To identify the lowest dose of this compound that elicits a significant effect in a primary behavioral assay while having a minimal impact on spontaneous locomotor activity.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% Saline, 0.5% methylcellulose)

  • Experimental animals (e.g., male Wistar rats or C57BL/6 mice)

  • Locomotor activity chambers

  • Apparatus for the primary behavioral test (e.g., Elevated Plus Maze)

Procedure:

Part A: Locomotor Activity Assessment (Sedation Profile)

  • Habituation: Place animals in the locomotor activity chambers for 30-60 minutes to allow them to acclimate to the novel environment.

  • Group Assignment: Randomly assign animals to treatment groups (e.g., Vehicle, 2.5, 5.0, 10.0 mg/kg this compound). A group size of n=8-10 is recommended.

  • Administration: Administer the assigned treatment via the intended route (e.g., intraperitoneal, oral gavage).

  • Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) in 5 or 10-minute bins for at least 120 minutes.

  • Analysis: Analyze the data to determine the dose- and time-dependent effects on activity. Identify doses that do not significantly suppress locomotion compared to the vehicle group.

Part B: Primary Behavioral Assay

  • Washout/New Cohort: Use a separate cohort of naive animals or ensure an adequate washout period (at least 7 days) for the animals from Part A.

  • Group Assignment: Randomly assign animals to the same treatment groups as in Part A.

  • Administration: Administer the assigned treatment. The time between administration and testing should be kept consistent and based on literature or pilot data (e.g., 30 minutes pre-test).[9]

  • Behavioral Testing: Conduct the primary behavioral test (e.g., 5-minute trial in the Elevated Plus Maze).

  • Analysis: Analyze the primary endpoint (e.g., % time spent in open arms).

Validation and Interpretation:

  • Compare the results from Part A and Part B.

  • The ideal dose will show a statistically significant effect in the primary behavioral assay (Part B) without causing a statistically significant decrease in locomotor activity (Part A) at the time of testing.

  • If all effective doses cause sedation, consider Solution 1 (Optimizing Dosing-to-Testing Interval) using the locomotor data from Part A to guide your timing.

Q4: Are there any pharmacological adjuncts that can counteract this compound's sedation?

Answer: This is an area that requires significant caution to avoid introducing new confounds. While stimulants like caffeine are known to promote wakefulness and can reverse the effects of general anesthesia in rats, their co-administration with this compound is complex.[11][12] Caffeine itself can have anxiogenic effects in rodents, which could directly interfere with the behavioral outcomes you intend to measure.[13] Furthermore, some studies suggest that caffeine co-administered with other sedatives can paradoxically increase neurotoxicity in developing animal models.[14]

Recommendation: The use of pharmacological adjuncts to counteract sedation is not recommended without extensive validation. The risk of creating a complex and uninterpretable drug-drug interaction is high. Prioritize optimizing dose, timing, and administration route before considering such a strategy.

References

  • Dr.Oracle. (2025, February 20). What is the mechanism of action of this compound (Remeron)?
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2024, September 3).
  • PubMed. (n.d.). Study of this compound antidepressant effects in rats. Retrieved January 30, 2026, from [Link]

  • PubMed Central. (n.d.). Chronic dosing with this compound does not produce sedation in rats. Retrieved January 30, 2026, from [Link]

  • Rege, S. (2021, August 3). This compound - Mechanism of Action and Psychopharmacology. YouTube.
  • ResearchGate. (n.d.).
  • Therapeutics Initiative. (2021, May 6).
  • PubMed. (1996, May). This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression. Retrieved January 30, 2026, from [Link]

  • PubMed Central. (2020, November 5).
  • PubMed Central. (2014, January 7).
  • PubMed Central. (2025, August 13). Drug tapering in animal research: current practices and challenges.
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.).
  • ResearchGate. (2025, September 2). Drug tapering in animal research: current practices and challenges.
  • U.S. Food and Drug Administration. (n.d.). REMERON® (this compound) Tablets Label. Retrieved January 30, 2026, from [Link]

  • National Academies Press. (2003). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research.
  • PubMed. (2017, August). Dose- and time-dependent effects of this compound on the expression of cocaine-induced behavioral sensitization in rats. Retrieved January 30, 2026, from [Link]

  • Veterinary Partner - VIN. (2007, April 30). This compound (Remeron).
  • PubMed Central. (n.d.).
  • Journal of the American Association for Laboratory Animal Science. (2011).
  • Romanian Journal of Veterinary Sciences. (2025). This compound in veterinary medicine: focus on its role in gastrointestinal disorders - review.
  • SmartTots. (2016, December 24).
  • Maze Engineers. (2018, May 15). The Effects of Caffeine on Mice Behavior.
  • PubMed. (2010, October 4). This compound abolishes hyperthermia in an animal model of serotonin syndrome. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2003). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research.
  • PubMed. (2002, December). Behavioral and memory improving effects of this compound in rats. Retrieved January 30, 2026, from [Link]

Sources

Improving the oral bioavailability of Mirtazapine in canine studies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Oral Mirtazapine Delivery in Canine Models

Executive Overview: The "Class II" Trap

Welcome to the technical support hub for this compound formulation and pharmacokinetics (PK). If you are observing high inter-subject variability or sub-therapeutic plasma levels in your canine studies, you are likely encountering a compound effect of BCS Class II solubility limitations and rapid hepatic clearance .

This compound is a weak base (pKa ~7.1). In the acidic canine stomach (pH 1.5–2.0), it dissolves readily. However, upon gastric emptying into the duodenum (pH ~6.5+), it risks rapid precipitation before absorption can occur. Furthermore, dogs exhibit a significantly shorter elimination half-life (~6 hours) compared to humans (20–40 hours), driven by aggressive hepatic extraction.

This guide provides modular troubleshooting for these specific failure modes.

Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the bottleneck in your current data.

Mirtazapine_Troubleshooting Start Start: Low Bioavailability (F) Check_IV Do you have IV bolus data? Start->Check_IV Calc_Abs Calculate Absolute F (AUC_oral / AUC_IV) Check_IV->Calc_Abs Yes Low_Abs Absorption is Low (<50%) Problem: Solubility/Permeability Check_IV->Low_Abs No (Assume Class II issue) High_Abs Absorption is High (>80%) Problem: High Clearance Calc_Abs->High_Abs High F_abs Calc_Abs->Low_Abs Low F_abs Check_Met Check Metabolite Ratio (High 8-OH-Mirtazapine?) High_Abs->Check_Met Check_pH Check Gastric pH Control (Was dog fasted/on antacids?) Low_Abs->Check_pH Sol_Fix Solution: Solid Dispersion or Acid-Buffered Formulation Check_pH->Sol_Fix Met_Fix Solution: Lipid-Based System (SNEDDS) or Mucosal Delivery Check_Met->Met_Fix

Figure 1: Diagnostic logic for isolating bioavailability failure modes in canine this compound studies.

Module A: Solving Solubility (The "Crash" Effect)

The Issue: this compound precipitates in the canine intestine. The Fix: Prevent crystallization using Solid Dispersions (SD) .

Standard crystalline this compound requires high energy to dissolve. By trapping the drug in an amorphous polymer matrix, we maintain a supersaturated state in the intestine long enough for absorption.

Protocol: Solvent Evaporation Solid Dispersion

Recommended Carrier: PVP K-30 or Eudragit E-100 (cationic polymer soluble in gastric fluid).

StepActionTechnical Rationale
1 Dissolution Dissolve this compound and PVP K-30 (Ratio 1:2) in Ethanol.[1] Stir at 25°C until clear.
2 Evaporation Rotary evaporate at 60°C under vacuum.
3 Desiccation Dry in vacuum oven (45°C) for 12h.
4 Milling Pulverize and sieve (60-mesh).
5 QC Check Perform DSC (Differential Scanning Calorimetry).

Why this works: Eudragit E-100 is specifically useful for dogs because it dissolves at pH < 5. It protects the drug in the stomach and releases it immediately, but maintains a local micro-environment that prevents immediate precipitation as the chyme moves to the duodenum.

Module B: Overcoming First-Pass Metabolism

The Issue: Dogs have a "scavenger" liver for this compound. The Fix: Lipid-Based Formulations (SNEDDS) or Cyclodextrin Complexation.

Canine hepatic clearance of this compound is approximately 1.2 L/h/kg, significantly higher than in humans. Standard tablets are decimated by the liver before reaching systemic circulation.

Protocol: Cyclodextrin Inclusion Complex (Kneading Method)

Cyclodextrins (β-CD) encapsulate the hydrophobic this compound molecule, protecting it and enhancing solubility.

  • Molar Ratio: 1:1 (this compound : β-Cyclodextrin).

  • Process:

    • Add water to β-CD to form a paste in a mortar.

    • Slowly add this compound powder while kneading vigorously for 45 minutes.

    • Critical Step: The paste should change consistency (become more viscous) as the complex forms.

  • Drying: Dry at 45°C and sieve.

Advanced Option: Polymeric Micelles Recent studies indicate that Solutol HS 15 based micelles can increase relative bioavailability by ~150% in rabbits, a proxy often used for canine GI physiology. The surfactant inhibits P-gp efflux (minor factor) and protects the drug from gut-wall metabolism (major factor).

Module C: Experimental Design for Canine PK

The Issue: Missing the


 or underestimating 

. The Fix: Adjusted sampling schedule for short half-life (

).

Many researchers copy human protocols (sampling up to 48h with sparse early points). In dogs, this compound absorption is rapid (


 1–2h) and elimination is fast.
Optimized Canine PK Workflow

PK_Workflow cluster_sampling Critical Sampling Window Prep Fast Dogs (12h) Water ad libitum Dose Oral Dosing (Avoid capsule lag time) Prep->Dose S1 0.25h Dose->S1 S2 0.5h S1->S2 S3 1.0h S2->S3 S4 2.0h S3->S4 Elimination Elimination Phase (4, 6, 8, 12, 24h) S4->Elimination Analysis HPLC-FL / LC-MS (Detect 8-OH metabolite) Elimination->Analysis

Figure 2: High-density sampling protocol required to capture the rapid absorption and elimination phases of this compound in dogs.

Frequently Asked Questions (FAQ)

Q: My dogs are vomiting after administration. Is this a formulation issue? A: Likely, but not solely due to taste. While this compound is bitter (requiring coating/encapsulation), it also has central antiemetic effects (5-HT3 antagonism). Paradoxical vomiting can occur if the local gastric concentration is too high (irritation). Troubleshoot: Switch to a Modified Release (MR) solid dispersion to avoid gastric dumping, or ensure the dog is fed a small amount of food (if protocol allows) to buffer gastric pH.

Q: Can I use human "Remeron" SolTabs for my study? A: Use with caution. Human ODTs (Orally Disintegrating Tablets) are designed for human saliva pH and volume. Dogs produce different saliva volumes and often swallow ODTs whole. Recommendation: If using ODTs, place them in the buccal pouch (cheek) and hold the muzzle closed to ensure transmucosal absorption, bypassing the liver.

Q: Why is the 8-OH metabolite higher in my dog samples than in my rat data? A: This is expected. In rats, 8-hydroxylation is minor. In dogs (and humans), it is a major pathway. If you are doing toxicokinetics, you must quantify 8-OH-Mirtazapine, as it is pharmacologically active and accumulates differently in canines.

References
  • Giorgi, M., et al. (2011).[2] "Pharmacokinetics of this compound and its main metabolites in Beagle dogs: A pilot study." The Veterinary Journal, 192(2), 239-241. Link

    • Key Data: Establishes the short half-life (~6h) and high clearance in dogs.
  • Musallam, A. A., et al. (2023).[1][3] "Design of this compound solid dispersion with different carriers' systems: optimization, in vitro evaluation, and bioavailability assessment." Drug Delivery and Translational Research, 13, 1-18. Link

    • Key Data: Demonstrates the use of PVP K-30 to enhance dissolution r
  • El-Nabarawi, M. A., et al. (2024).[4][5][6][7] "this compound loaded polymeric micelles for rapid release tablet: A novel formulation—In vitro and in vivo studies." International Journal of Pharmaceutics. Link

    • Key Data: Proof of concept for lipid/surfactant systems improving bioavailability.
  • KuKanich, B., & Papich, M. G. (2021). "Pharmacokinetics of this compound in cats and dogs." Journal of Veterinary Pharmacology and Therapeutics.

    • Key Data: Comparative species PK differences.[2][8][9]

Sources

Reducing variability in Mirtazapine plasma concentration in experimental cohorts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Variability in Mirtazapine Plasma Concentration in Experimental Cohorts Role: Senior Application Scientist Status: Active Guide

Introduction: The Variability Challenge

High inter-subject variability in this compound (MRT) plasma concentrations is a known bottleneck in pharmacokinetic (PK) profiling. In experimental cohorts, Coefficient of Variation (CV%) values often exceed 30-40% , obscuring dose-response relationships.

This guide moves beyond basic troubleshooting. It treats your experimental workflow as a holistic system—from the metabolic genotype of your subjects to the ionization efficiency of your mass spectrometer.

Module 1: Biological Variables & Subject Stratification

The "Subject" is often the primary source of noise.

Q: Why do I see massive concentration differences between subjects receiving the same dose?

A: The primary driver is likely CYP2D6 polymorphism . this compound is extensively metabolized by the Cytochrome P450 system.[1] Specifically, the 8-hydroxylation pathway is catalyzed by CYP2D6 (major contributor) and CYP1A2, while N-demethylation is driven by CYP3A4 .[2]

  • Mechanism: In "Poor Metabolizers" (PM) of CYP2D6, this compound clearance is significantly reduced, leading to accumulation. Conversely, "Ultrarapid Metabolizers" (UM) may show sub-therapeutic levels.

  • Experimental Fix:

    • Genotype Stratification: In clinical cohorts, you must genotype for CYP2D6 alleles (*3, *4, *5) and stratify data accordingly.

    • Co-medication Audit: Screen for CYP inhibitors (e.g., quinidine, paroxetine) or inducers (e.g., carbamazepine) which alter this compound clearance.

    • Smoking Status: Smoking induces CYP1A2, lowering plasma concentrations of this compound.[2]

Q: How do I visualize the metabolic bottlenecks?

A: Refer to the pathway diagram below. Blockage at CYP2D6 shunts metabolism toward N-demethylation, altering the ratio of parent drug to metabolite.

MirtazapineMetabolism cluster_var Variability Sources MRT This compound (Parent) CYP2D6 CYP2D6 (Major Pathway) MRT->CYP2D6 Hydroxylation CYP3A4 CYP3A4 (Minor Pathway) MRT->CYP3A4 Demethylation CYP1A2 CYP1A2 (Inducible) MRT->CYP1A2 Hydroxylation OH_MRT 8-OH-Mirtazapine (Inactive) CYP2D6->OH_MRT NDM_MRT N-Desmethyl-Mirtazapine (Active Metabolite) CYP3A4->NDM_MRT CYP1A2->OH_MRT

Caption: Metabolic pathways of this compound. CYP2D6 acts as the primary gatekeeper for clearance.

Module 2: Pre-Analytical Handling (Sample Integrity)

Garbage in, garbage out. This compound is robust, but not invincible.

Q: Is this compound sensitive to freeze-thaw cycles?

A: this compound is relatively stable in human plasma for up to 5 freeze-thaw cycles and stable at -20°C for at least 6 months.[3][4] However, oxidative degradation can occur if samples are not handled correctly.

Protocol for Sample Integrity:

  • Anticoagulant: Use K2EDTA or Lithium Heparin. Avoid Citrate if possible due to volume dilution effects.

  • Temperature: Store at -80°C for long-term (>6 months) studies.

  • Light Protection: While not acutely photosensitive like Nifedipine, standard practice dictates using amber tubes to prevent cumulative photo-oxidation during processing.

Q: What is the optimal sampling window?

A: Variability spikes if you sample during the absorption phase (0–2 hours post-dose).

  • Recommendation: Always measure Trough (Cmin) concentrations—immediately before the next dose at steady state (usually >4 days of dosing). This minimizes the noise caused by variable gastric emptying rates.

Module 3: Analytical Assay Optimization (LC-MS/MS)

The hidden killer of precision: Matrix Effects.

Q: My standard curve looks good, but my QC samples are failing. Why?

A: You are likely experiencing Phospholipid-Induced Ion Suppression . this compound elutes in a hydrophobic region where endogenous phospholipids (phosphatidylcholines) also elute. These lipids compete for ionization in the electrospray source (ESI), causing signal suppression that varies between subjects.

The Fix: Phospholipid Removal

  • Do NOT rely on simple Protein Precipitation (PPT) with Acetonitrile/Methanol alone. It leaves ~70% of phospholipids in the sample.

  • Upgrade: Use HybridSPE-Phospholipid plates or Supported Liquid Extraction (SLE) . These selectively remove phospholipids via Lewis acid-base interactions (Zirconia-coated silica).[5][6]

Q: Which Internal Standard (IS) should I use?

A: You must use a stable isotope-labeled IS, specifically This compound-d3 or This compound-d4 .

  • Why? An analog IS (like Quetiapine) will not co-elute perfectly with this compound. Therefore, it cannot compensate for the specific matrix effects occurring at the this compound retention time. Deuterated IS corrects for both extraction efficiency and ion suppression.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
High Inter-subject CV% (>50%) CYP2D6 PolymorphismGenotype subjects; separate Poor Metabolizers (PM) from Extensive Metabolizers (EM).
Drifting Response over Run Phospholipid accumulation on columnSwitch from simple PPT to HybridSPE ; add a high-organic wash step at end of LC gradient.
QC Failure (Low Accuracy) Matrix Effect / Ion SuppressionSwitch to Deuterated Internal Standard (this compound-d3) .
Low Recovery Incorrect pH in extractionThis compound is basic (pKa ~7). Ensure extraction buffer is alkaline (pH > 9) for LLE to drive it into the organic phase.

Workflow Visualization: The "Clean Data" Loop

Follow this logic gate to isolate the source of your variability.

TroubleshootingLogic Start High Variability Detected CheckAssay 1. Check Analytical Assay Start->CheckAssay CheckMatrix Is Internal Standard Deuterated (d3/d4)? CheckAssay->CheckMatrix FixIS Action: Switch to This compound-d3 CheckMatrix->FixIS No CheckLipids Are Phospholipids Removed? CheckMatrix->CheckLipids Yes FixLipids Action: Use HybridSPE or SLE Plates CheckLipids->FixLipids No CheckBio 2. Check Biological Factors CheckLipids->CheckBio Yes CheckGeno CYP2D6 Genotyped? CheckBio->CheckGeno Stratify Action: Stratify Data (PM vs EM) CheckGeno->Stratify No End Investigation Complete CheckGeno->End Yes (Look for Compliance/Dosing Errors)

Caption: Step-by-step logic flow to diagnose the root cause of PK variability.

References

  • Lind, A. B., et al. (2009).[2] Steady-State Concentrations of this compound, N-Desmethylthis compound, 8-Hydroxythis compound and their Enantiomers in Relation to Cytochrome P450 2D6 Genotype, Age and Smoking Behaviour.[2] Clinical Pharmacokinetics.

  • Kirchheiner, J., et al. (2004). Impact of the CYP2D6 Ultra-Rapid Metabolizer Genotype on this compound Pharmacokinetics and Adverse Events in Healthy Volunteers. Journal of Clinical Psychopharmacology.

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry.

  • Palle Bach Nielsen Fruekilde, et al. (2024).[4] Assessment of Storage and Transport Stability of New Antidepressant and Antipsychotic Drugs. Basic & Clinical Pharmacology & Toxicology.

  • Rule, G., & Cramer, H. (2022).[5] Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.

Sources

Technical Support Center: Optimization of Liquid-Liquid Extraction for Mirtazapine from Brain Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Mirtazapine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the liquid-liquid extraction (LLE) of this compound from the complex matrix of brain tissue. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and built on a foundation of scientific integrity.

Section 1: Fundamental Principles & Core Protocol

The Challenge of Brain Tissue

Extracting a drug analyte like this compound from brain tissue presents unique challenges compared to liquid matrices like plasma or urine.[1][2][3] Brain homogenate is a lipid-rich, protein-dense environment. These endogenous materials can interfere with extraction, leading to common issues such as low recovery, significant matrix effects in LC-MS analysis, and the formation of stubborn emulsions.[4][5] A successful LLE protocol must efficiently separate this compound from these interfering substances.

The Chemistry of this compound Extraction

This compound is a tetracyclic antidepressant with a piperazinoazepine structure.[6] As a basic compound, its solubility in aqueous and organic phases is highly dependent on pH. Understanding its pKa (the pH at which the compound is 50% ionized and 50% neutral) is critical for optimizing LLE. The key principle is to adjust the pH of the aqueous sample to a level where this compound is in its neutral, non-ionized form. This uncharged state dramatically increases its affinity for a non-polar organic solvent, allowing it to be selectively partitioned and extracted.

cluster_pH pH Manipulation for this compound LLE cluster_LLE Liquid-Liquid Extraction Aqueous_Low_pH Low pH (Acidic) Aqueous Phase Mirtazapine_Ionized This compound (Protonated, Charged) Soluble in Aqueous Phase Aqueous_Low_pH->Mirtazapine_Ionized Favors Ionization Aqueous_High_pH High pH (Basic) Aqueous Phase Mirtazapine_Neutral This compound (Neutral, Uncharged) Insoluble in Aqueous Phase Aqueous_High_pH->Mirtazapine_Neutral Favors Neutral Form Organic_Phase Immiscible Organic Solvent (e.g., Ethyl Acetate/Hexane) Mirtazapine_Neutral->Organic_Phase High Affinity Extracted_this compound This compound partitions into Organic Phase for analysis Organic_Phase->Extracted_this compound

Caption: pH-dependent partitioning of this compound in LLE.

Optimized LLE Protocol for this compound from Brain Tissue

This protocol is a validated starting point for achieving high recovery and clean extracts.

Step 1: Brain Tissue Homogenization

  • Accurately weigh a frozen brain tissue sample (e.g., 100 mg).

  • Add 4 volumes (e.g., 400 µL) of ice-cold homogenization buffer (e.g., 10 mM phosphate buffer, pH 7.4) containing an appropriate internal standard.

  • Homogenize the tissue thoroughly using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process to minimize enzymatic degradation.[7]

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

Step 2: pH Adjustment and Extraction

  • Transfer a known volume of the supernatant (e.g., 200 µL) to a clean microcentrifuge tube.

  • Alkalinize the sample by adding 50 µL of a basic buffer (e.g., 1 M sodium carbonate or a pH 10-11 phosphate buffer) to shift this compound to its neutral form.[8][9] Vortex briefly.

  • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, 80:20 v/v). The use of a solvent mixture balances polarity for good recovery while minimizing the extraction of highly polar interferences.[10]

  • Vortex mix for 2 minutes to ensure thorough partitioning. To prevent emulsions, consider gentle, consistent inversion instead of vigorous shaking.[4]

Step 3: Phase Separation and Collection

  • Centrifuge at 4,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube, avoiding any of the aqueous phase or the protein interface.

Step 4: Evaporation and Reconstitution

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of mobile phase compatible with your analytical system (e.g., LC-MS).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the LLE of this compound from brain tissue.

Q1: My this compound recovery is consistently low (<70%). What are the likely causes and how can I improve it?

Answer: Low recovery is a frequent challenge and typically points to issues in one of three areas: pH control, solvent choice, or procedural losses.

  • Cause A: Incomplete Conversion to Neutral Form: this compound is a basic drug. If the pH of your aqueous sample is not sufficiently high (at least 1.5-2 units above its pKa), a significant portion will remain in its protonated (charged) form, which has low affinity for the organic solvent.

    • Solution: Ensure your final sample pH is robustly basic, targeting a pH of 9.5-10.5. Verify the pH of a surrogate sample after adding the basifying agent. Consider using a stronger base or a buffered solution to resist pH changes. Several studies have successfully used a pH of 8 or higher for the extraction of this compound and its metabolites.[8][9]

  • Cause B: Suboptimal Extraction Solvent: The polarity of your organic solvent must be well-matched to this compound. A solvent that is too non-polar (like pure hexane) may not efficiently extract the moderately polar this compound, while a solvent that is too polar may co-extract excessive matrix components.

    • Solution: Experiment with solvent mixtures. A common strategy is to use a primary solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and modify its polarity with a less polar solvent like n-hexane. Start with a ratio like 90:10 (v/v) and test variations (e.g., 80:20, 70:30) to find the optimal balance for recovery and cleanliness. Toluene has also been used effectively for this compound LLE.[11][12]

  • Cause C: Procedural Losses: Analyte can be lost during transfers. This is especially true if the organic layer volume is small or if a significant protein disc forms at the interface, trapping some of the solvent.

    • Solution: Be meticulous during the transfer of the organic layer. A second extraction step (re-extracting the aqueous phase with fresh solvent) can be performed and the organic layers combined to improve recovery, though this adds time to the procedure.

Quantitative Data: Solvent Selection

Solvent SystemPolarity IndexKey Characteristics
n-Hexane0.1Very non-polar. Good for removing lipids but may yield low this compound recovery.
Toluene2.4Effective for this compound, but can co-extract some interferences.[10][11]
Ethyl Acetate4.4A good starting point, offers balanced polarity.
Methyl tert-butyl ether (MTBE)2.5Less prone to emulsion formation than ethyl acetate.
Dichloromethane (DCM)3.1High density (bottom layer), but can extract phospholipids.
Q2: I'm seeing significant ion suppression/enhancement (matrix effects) in my LC-MS/MS analysis. How can I clean up my extract?

Answer: Matrix effects are caused by co-extracted endogenous compounds (lipids, phospholipids, etc.) that interfere with the ionization of your analyte in the mass spectrometer source.[13][14] Brain tissue is particularly challenging in this regard.[5]

  • Strategy A: Optimize the LLE:

    • Solvent Choice: Switch to a more selective, less polar solvent system that is less likely to extract the highly polar, matrix-effect-causing compounds. For example, if you are using pure ethyl acetate, try an 80:20 mixture of ethyl acetate:hexane.

    • Back-Extraction (Aqueous Wash): This is a powerful cleanup technique. After your primary extraction into the organic phase, you can "wash" the organic layer with a basic aqueous solution (e.g., pH 10 buffer). This compound will remain in the organic phase, but many polar interferences will partition back into the wash solution, which is then discarded.

  • Strategy B: Two-Step Cleanup (Protein Precipitation + LLE): For very dirty matrices, a combination approach is highly effective.

    • Protein Precipitation (PPT): First, precipitate proteins from the brain homogenate supernatant by adding 3 volumes of a cold organic solvent like acetonitrile.[10][15]

    • LLE on Supernatant: Vortex and centrifuge. Take the resulting supernatant, evaporate the acetonitrile, and then perform the optimized LLE protocol on the remaining aqueous sample. This removes the bulk of proteins before the selective LLE step.

  • Strategy C: Sample Dilution: If the assay sensitivity allows, simply diluting the final extract with the mobile phase can reduce the concentration of interfering components below the level where they cause significant matrix effects.[13][16]

Caption: Workflow options for extract cleanup.

Q3: I'm consistently getting an emulsion layer between the aqueous and organic phases that won't separate. What can I do?

Answer: Emulsion formation is one of the most common and frustrating problems in LLE, especially with lipid-rich samples like brain tissue.[4] Emulsions are stable mixtures of immiscible liquids, often stabilized by proteins and phospholipids acting as surfactants.[4][17][18]

  • Prevention is Key:

    • Gentle Mixing: Avoid vigorous vortexing or shaking. Instead, use a gentle rocker or perform slow, repeated inversions of the tube for a longer period (5-10 minutes). This minimizes the high-energy input that creates emulsions.[4]

    • Solvent Choice: MTBE is often less prone to forming emulsions than other solvents like ethyl acetate.

  • Breaking a Formed Emulsion:

    • Centrifugation: Increase the speed and/or duration of the centrifugation step. Sometimes, a higher g-force is all that is needed.

    • Salting Out: Add a small amount of a salt (e.g., sodium chloride or ammonium sulfate) to the tube and mix gently.[19] This increases the ionic strength of the aqueous layer, disrupting the emulsion and forcing phase separation.[4]

    • pH Modification: A slight change in pH can sometimes destabilize the emulsion. Try adding a small amount of acid or base.

    • Filtration: In difficult cases, the entire mixture can be passed through a glass wool plug in a pipette or through a filter designed to break emulsions.

Q4: Should I be concerned about the stability of this compound in the brain homogenate during sample preparation?

Answer: Yes. Analyte stability is a critical component of method validation.[20] Brain tissue contains various enzymes that could potentially degrade this compound.

  • Best Practices for Ensuring Stability:

    • Keep Samples Cold: All steps of the homogenization and initial processing should be performed on ice or at 4°C to minimize enzymatic activity.

    • Work Quickly: Minimize the time between thawing the tissue and adding the protein-precipitating or extraction solvent.

    • Use of Inhibitors: If degradation is suspected, consider adding a general enzyme inhibitor cocktail to the homogenization buffer.

    • Validation Experiments: You must perform stability assessments as part of your method validation. This includes freeze-thaw stability, short-term bench-top stability in the homogenate, and post-preparative stability in the final extract.[7] These experiments will confirm if your handling procedure is adequate.

References

  • New method for the chiral evaluation of this compound in human plasma by liquid chrom
  • New method for the chiral evaluation of this compound in human plasma by liquid chromatography | Request PDF.
  • Determination of this compound in human plasma by liquid chromatography.
  • A Rapid and Sensitive HPLC-Fluorescence Method for Determination of this compound and Its two Major Metabolites in Human Plasma.PubMed Central.
  • Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery
  • Determination of this compound and Desmethyl this compound in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma.
  • Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipit
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • pH-Sensitive In Situ Gel of this compound Invasomes for Rectal Drug Delivery: Protruded Bioavailability and Anti-Depressant Efficacy.PubMed Central.
  • Bioanalysis of Drug in Tissue: Current Status And Challenges | Request PDF.
  • Reduce the matrix effect in biological tissue imaging using dynamic reactive ioniz
  • How emulsions form and break?Biolin Scientific.
  • Ultrasensitive Analysis of this compound and its Metabolites Enantiomers in Body Fluids Using Ultrasound-Enhanced and Surfactant-Assisted Dispersive Liquid–Liquid Microextraction Followed by Polymer-Mediated Stacking in Capillary Electrophoresis.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.MDPI.
  • Enantioselective analysis of this compound, demethylthis compound and 8-hydroxy this compound in human urine after solid-phase microextraction.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Challenges of Atypical M
  • Bioanalysis of drug in tissue: current st
  • Tips for Troubleshooting Liquid–Liquid Extraction.K-Jhil.
  • Tackling emulsions just got easier.Biotage.
  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS.

Sources

Challenges in long-term Mirtazapine stability for extended experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in long-term Mirtazapine stability for extended experiments Role: Senior Application Scientist Status: Online | System: Active

Mission Statement

Welcome to the Technical Resource Hub. If you are here, you are likely facing inconsistent IC50 values, vanishing peaks in your HPLC traces, or unexpected toxicity in long-term assays involving this compound.

This compound is not merely a "dissolve and dose" compound.[1][2] It is a tetracyclic piperazino-azepine with specific physicochemical vulnerabilities—namely high lipophilicity (LogP ~3.0) and acute photosensitivity . This guide synthesizes field-proven protocols to maintain stoichiometric integrity during extended experimental windows.

Module 1: The "Disappearing Compound" Phenomenon

Diagnosis: Your calculated concentration is 10 µM, but your biological response suggests 1 µM.

Q: Why does this compound precipitate out of my physiological buffer (PBS/Media) over time?

A: this compound is a BCS Class II compound (Low Solubility, High Permeability). It is practically insoluble in water (~0.05 mg/mL) due to its rigid tetracyclic structure.

  • The Mechanism: In aqueous buffers at physiological pH (7.4), this compound (pKa ~7.1) exists largely in its unionized, hydrophobic form. Over time (24-48h), thermodynamic instability drives the molecules to aggregate and precipitate, often forming micro-crystals invisible to the naked eye but sufficient to crash your assay.

  • The Fix: You must use a "Vehicle Bridge." Do not dilute directly from 100% DMSO to aqueous buffer.

    • Step 1: Prepare Stock in 100% DMSO (Solubility ~20 mg/mL).

    • Step 2: Create a 100x intermediate in PEG-400 or Tween-80 (0.5%).

    • Step 3: Dilute to final concentration. The surfactant stabilizes the colloidal suspension.

Q: I see no precipitation, but my mass spec signal is low. Where did it go?

A: It likely adsorbed to your plasticware.

  • The Mechanism: With a LogP of ~3.0, this compound is highly lipophilic. It partitions aggressively into polystyrene (PS) and polypropylene (PP) surfaces found in standard well plates, reservoirs, and microfuge tubes. In low-concentration assays (<1 µM), you can lose up to 40-60% of the compound to the container walls within 4 hours.

  • The Fix:

    • Mandatory: Use Glass or PTFE (Teflon) coated vials for all stock and intermediate steps.

    • For Microplates: Use "Low-Binding" plates or pre-coat standard plates with a blocking protein (BSA) before adding the drug, though this may introduce other variables.

Module 2: Photochemical Instability

Diagnosis: The solution has turned a faint yellow/brown, and potency has dropped.

Q: Is this compound actually light-sensitive, or is that just a precaution?

A: It is critically photosensitive. This is not a suggestion; it is a requirement.

  • The Mechanism: Under UV and visible light, this compound undergoes photocatalyzed N-oxidation and ring-opening reactions. The primary degradation product is This compound N-oxide , which is pharmacologically distinct and potentially cytotoxic. This reaction is accelerated in solution compared to the solid state.

  • The Fix:

    • Amber Everything: Use amber borosilicate glass vials.

    • The "Foil Rule": If you must use clear tubes for visibility, wrap them entirely in aluminum foil.

    • Workflow: Perform dilutions in a hood with the sash light off or filtered.

Visualizing the Stability Workflow

The following diagram outlines the decision matrix for handling this compound to prevent the issues described above.

Mirtazapine_Stability_Workflow Start Start: this compound Powder Solvent_Choice Solvent Selection Start->Solvent_Choice DMSO DMSO (Stock) Solvent_Choice->DMSO Recommended Water Aqueous Buffer Solvent_Choice->Water Precipitation Risk Storage Storage Condition DMSO->Storage Temp_Control -20°C or -80°C (Avoid Freeze-Thaw) Storage->Temp_Control Light_Control Amber Glass / Foil (CRITICAL) Storage->Light_Control Exp_Prep Experimental Prep Temp_Control->Exp_Prep Light_Control->Exp_Prep Plastic_Risk Standard Plasticware? Exp_Prep->Plastic_Risk Adsorption High Adsorption Risk (Loss of Titer) Plastic_Risk->Adsorption Yes Glass_Ware Use Glass/PTFE Plastic_Risk->Glass_Ware No Final Stable Assay Adsorption->Final Inaccurate Data Glass_Ware->Final

Caption: Decision matrix for this compound handling. Red nodes indicate failure points (Precipitation, Photodegradation, Adsorption).

Module 3: Experimental Protocols & Data
Standardized Solubility Data

Use this table to calculate your maximum feasible concentrations.

SolventMax Solubility (approx.)[3]Stability Window (at 25°C)Notes
Water / PBS < 0.05 mg/mL< 2 hoursDo not use for stock. Rapid precipitation.
DMSO ~ 20 mg/mL3-6 months (-20°C)Gold Standard for stock. Hygroscopic (keep sealed).
Ethanol ~ 13 mg/mL1-2 weeks (-20°C)High evaporation risk affects concentration accuracy.
PEG-400 ~ 10 mg/mLVariableExcellent intermediate co-solvent for animal dosing.
Protocol: The "Zero-Loss" Stock Preparation

Objective: Prepare a 10 mM stock solution stable for 6 months.

  • Environment: Darken the room or work under red light.

  • Weighing: Weigh this compound powder into an Amber Glass Vials (Type I Borosilicate) . Do not use plastic weigh boats; weigh directly into the tared vial if possible to avoid transfer loss.

  • Solvation: Add anhydrous DMSO (Molecular Biology Grade). Vortex for 30 seconds.

    • Note: If the solution is cloudy, sonicate in a water bath (protected from light) for 2 minutes.

  • Aliquot: Immediately aliquot into single-use amber glass vials (e.g., 50 µL per vial).

    • Why? this compound is sensitive to oxidation.[4][5] Repeated opening of a master stock introduces atmospheric oxygen and moisture.

  • Storage: Store at -20°C or -80°C .

  • Usage: Thaw once . Discard unused portion. Never refreeze.

Module 4: Degradation Pathways (Advanced Troubleshooting)

If you suspect degradation, use LC-MS to look for these specific mass shifts.

Degradation_Pathways cluster_light Photolytic Stress cluster_meta Metabolic/Oxidative Parent This compound (m/z 266) N_Oxide This compound N-oxide (+16 Da) Parent->N_Oxide UV Light / Air OH_Mirt 8-Hydroxy this compound (+16 Da) Parent->OH_Mirt CYP450 / Oxidation Desmethyl N-Desmethyl this compound (-14 Da) Parent->Desmethyl Demethylation

Caption: Primary degradation and metabolic pathways. N-oxide formation is the primary risk during improper storage.

References
  • PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sarma, B., et al. (2011).[7] Stress Degradation Studies and Development of Validated Stability Indicating Method for Assay of this compound. Research Journal of Chemical Sciences. Retrieved from [Link]

  • Tominaga, F., et al. (2010).[8] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[8][9] Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Attia, K.A., et al. (2015). Aqueous Solubility Enhancement of this compound: Effect of Cosolvent and Surfactant. Journal of Encapsulation and Adsorption Sciences. Retrieved from [Link]

Sources

Minimizing Mirtazapine's anticholinergic effects in sensitive animal strains

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Minimizing Anticholinergic Burden & Optimizing Cognitive Safety Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Mirtazapine Paradox

You are likely visiting this guide because your sensitive animal models (e.g., aged C57BL/6, 5XFAD, or 3xTg-AD mice) are exhibiting signs of cognitive clouding, gastrointestinal stasis, or sedation during this compound administration.

The Core Technical Insight: this compound is frequently mischaracterized as a potent anticholinergic.[1] In reality, it possesses negligible affinity for muscarinic receptors (


 nM) compared to its extremely high affinity for Histamine 

receptors (

nM).[1]

In sensitive strains, what appears to be "anticholinergic toxicity" is often Histaminergic Sedation or Noradrenergic Overdrive , masked as cognitive decline. Furthermore, this compound acts as an


-adrenergic antagonist, which paradoxically increases  acetylcholine (ACh) release in the prefrontal cortex.

This guide provides the protocols to distinguish, diagnose, and mitigate these off-target effects.

Receptor Affinity Profiling

To optimize your dosing, you must understand the "Binding Window." You want to hit the


 and 

targets without saturating the

receptor to the point of immobility, or reaching the high concentrations required for off-target Muscarinic blockade.

Table 1: this compound Receptor Binding Affinities (


) 
Target ReceptorAffinity (

)
Biological EffectRisk Level in Sensitive Strains
Histamine

0.14 nM Profound Sedation, Weight GainCRITICAL (Mimics cognitive slowing)

69 nMAnxiolysis, Sleep regulationLow

39 nMAppetite modulationModerate

-Adrenergic
20 nM Increases NE, DA, and ACh release Therapeutic Target
Muscarinic (

-

)
> 600 nM Dry mouth, Constipation, Memory LossLow (Relevant only at high bolus doses)

Key Takeaway: You must dose >4000x higher to block Muscarinic receptors than to block Histamine receptors. If you see anticholinergic signs at therapeutic doses, investigate synergistic toxicity (polypharmacy) or metabolic blockade (CYP450 inhibition).

Diagnostic Triage: Is it or ?

Use this decision matrix to determine if your animal model is suffering from true anticholinergic toxicity or


-mediated pseudo-impairment.

Q: My aged mice are failing the Morris Water Maze (MWM). Is this compound blocking memory formation?

  • Diagnosis: Likely

    
     Sedation , not 
    
    
    
    amnesia.
  • The Test: Switch to a Visible Platform Test .

    • If they fail Visible Platform: The issue is motor/sedation (

      
      ).
      
    • If they pass Visible but fail Hidden: The issue is spatial memory (

      
       or underlying pathology).
      
  • Resolution: this compound's

    
     blockade peaks at 
    
    
    
    (approx. 1-2 hours post-dose). Conduct behavioral testing at trough levels (just prior to the next dose) rather than peak levels.

Q: My transgenic AD mice have severe constipation/ileus. Is this anticholinergic?

  • Diagnosis: Possible

    
     Antagonism  + 
    
    
    
    blockade
    .
  • Mechanism: While

    
     blockade causes constipation, this compound also blocks 
    
    
    
    (anti-emetic, but alters gut motility). In frail models, the lack of movement (sedation) compounds with receptor blockade to stop the gut.
  • Resolution: Increase environmental enrichment to force locomotion, or co-administer a peripheral pro-kinetic. Do not use central cholinergic agonists (like physostigmine) as they may trigger seizures in conjunction with this compound's noradrenergic lift.

Optimization Protocols
Protocol A: The "Pro-Cholinergic" Titration Strategy

Goal: Maximize


 antagonism (which releases ACh) while developing tolerance to 

sedation.
  • Start Low: Begin with 0.5 mg/kg (i.p. or oral) in mice. This saturates

    
     but allows the animal to habituate.
    
  • Ramp Up: Increase dose by 50% every 3 days.

  • The "Sweet Spot": Target a final dose of 3–10 mg/kg .

    • Why? At this range, you engage the

      
       hetero-receptors on serotonergic and cholinergic terminals. This disinhibits  the release of Acetylcholine in the cerebral cortex, effectively acting as a cognitive enhancer, counteracting any weak muscarinic binding.
      
  • Washout: If testing cognition, allow a 5-day washout to clear active metabolites (Desmethylthis compound) which have longer half-lives.

Protocol B: Mitigating Peripheral Anticholinergic-Like Effects

If dry mouth or urinary retention is observed (common in aged strains due to autonomic decline):

  • Hydration Support: Switch to wet mash diet (hydrogel) to bypass salivary deficits.

  • Environmental Humidity: Maintain colony humidity >50% to reduce mucosal drying.

  • Rescue Agent: If absolutely necessary, co-administer Bethanechol (5 mg/kg) .

    • Rationale: Bethanechol is a muscarinic agonist that does not cross the Blood-Brain Barrier . It will resolve peripheral gut/bladder stasis without altering your central neural data.

Mechanistic Visualization

The following diagram illustrates the "this compound Shunt"—how the drug paradoxically supports cholinergic function despite its sedative side effects.

Mirtazapine_Mechanism cluster_paradox The Cognitive Paradox This compound This compound H1 H1 Receptor (High Affinity) This compound->H1 Blocks Alpha2 α2-Adrenergic (Auto-Receptor) This compound->Alpha2 Antagonizes Muscarinic Muscarinic (M1) (Low Affinity) This compound->Muscarinic Weak Binding (Only High Dose) Sedation Sedation / Motor Slowing H1->Sedation Causes Disinhibition Disinhibition of Nerve Terminal Alpha2->Disinhibition Removes Brake Cog_Fog Pseudo-Dementia (Functional) Sedation->Cog_Fog Mimics ACh_Release Increased ACh Release (Cortex) Disinhibition->ACh_Release Promotes ACh_Release->Cog_Fog Mitigates

Caption: this compound blocks H1 (causing sedation) but antagonizes


 receptors, which disinhibits and increases cortical Acetylcholine (ACh), counteracting cognitive deficits.[2]
References
  • Anttila, S. A., & Leinonen, E. V. (2001). A review of the pharmacological and clinical profile of this compound. CNS Drug Reviews, 7(3), 249–264.

  • Nakayama, K., et al. (2004). this compound increases dopamine release in prefrontal cortex by 5-HT1A receptor activation.[3][4] Brain Research Bulletin, 63(3), 237-241.

  • Millan, M. J., et al. (2000). this compound enhances frontocortical dopaminergic and adrenergic transmission in the rat: comparison with venlafaxine and fluoxetine. European Journal of Pharmacology, 389(1), 39-48.

  • Fawcett, J., & Barkin, R. L. (1998). Review of the results from clinical studies on the efficacy, safety and tolerability of this compound for the treatment of patients with major depression. Journal of Affective Disorders, 51(3), 267–285.

  • Kooyman, A. R., et al. (1994). this compound (Org 3770): A potent blocker of histamine H1 receptors. Pharmacology Biochemistry and Behavior, 49(2), 263-269.

Sources

Technical Support Center: Counteracting Mirtazapine-Induced Hyperphagia in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mirtazapine is a widely used antidepressant with a unique pharmacological profile that includes potent appetite-stimulating effects. While beneficial in clinical scenarios involving cachexia or poor appetite, this hyperphagic effect presents a significant confounder in preclinical metabolic research. When the primary goal is to study the direct metabolic actions of this compound independent of increased food intake and subsequent weight gain, it is crucial to implement strategies that counteract this potent orexigenic drive. This guide provides researchers with a comprehensive technical resource, including mechanistic FAQs, troubleshooting guides, and validated experimental protocols to effectively isolate and study the metabolic effects of this compound.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Hyperphagia

This section addresses the fundamental mechanisms driving this compound's effects on appetite. Understanding these pathways is critical for designing effective countermeasures.

Q1: What is the primary mechanism behind this compound-induced hyperphagia?

A1: this compound-induced hyperphagia is primarily driven by its potent antagonism of two key receptors in the central nervous system: the histamine H1 receptor (H1R) and the serotonin 5-HT2C receptor (5-HT2CR).[1][2][3]

  • Histamine H1 Receptor (H1R) Blockade: Histamine signaling in the hypothalamus is known to suppress appetite. This compound is a powerful H1R antagonist (or inverse agonist).[2][4] By blocking these receptors, this compound disinhibits appetite-promoting pathways, leading to a strong hunger signal.[1] This mechanism is shared by several other medications known to cause weight gain.[5][6][7]

  • Serotonin 5-HT2C Receptor (5-HT2CR) Blockade: Activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the hypothalamus is a key pathway for inducing satiety (a feeling of fullness).[8] this compound blocks these receptors, thereby removing this crucial satiety signal and promoting increased food intake.[2]

Q2: Does this compound affect any other pathways related to appetite and metabolism?

A2: Yes. Beyond its primary effects on H1R and 5-HT2CR, this compound's pharmacology is complex:

  • α2-Adrenergic Receptor Blockade: this compound blocks presynaptic α2-adrenergic autoreceptors, which increases the release of both norepinephrine and serotonin.[1][9] This action is central to its antidepressant effects but also indirectly influences the activity of hypothalamic neurons controlling appetite.

  • Hypothalamic AMPK Signaling: Antagonism of the H1 receptor has been shown to activate AMP-activated protein kinase (AMPK) in the hypothalamus.[10][11][12] Hypothalamic AMPK activation is a key signal that promotes food intake and reduces energy expenditure, thus contributing to weight gain.[13]

  • Hormonal and Cytokine Modulation: Some studies suggest this compound may influence levels of leptin and Tumor Necrosis Factor-alpha (TNF-α), which are involved in appetite regulation and energy balance, although these effects are likely secondary to weight changes.[14]

This compound's Dual-Receptor Effect on Appetite Signaling

G cluster_0 This compound Action cluster_1 CNS Receptors cluster_2 Cellular & Pathway Effects cluster_3 Physiological Outcome This compound This compound H1R Histamine H1 Receptor (H1R) This compound->H1R Antagonizes HT2CR Serotonin 5-HT2C Receptor (5-HT2CR) This compound->HT2CR Antagonizes Appetite Appetite Signal (Disinhibition) H1R->Appetite Blocks Inhibition AMPK Hypothalamic AMPK Activation H1R->AMPK Leads to Satiety Satiety Signal (via POMC neurons) HT2CR->Satiety Blocks Signal Hyperphagia Hyperphagia (Increased Food Intake) Satiety->Hyperphagia Reduced Inhibition Appetite->Hyperphagia AMPK->Hyperphagia Promotes G A Phase 1: Acclimatization (7 days) B Single housing in metabolic cages. Handle daily to reduce stress. A->B C Phase 2: Baseline Measurement (3-5 days) B->C D Measure daily food intake & body weight to establish a stable baseline. C->D E Phase 3: Randomization & Dosing (14-21 days) D->E F Randomize mice into 4 groups (see table). Administer daily injections (e.g., IP or SC). E->F G Continue daily food intake & body weight measurements. F->G H Phase 4: Metabolic Phenotyping (End of study) G->H I Perform Glucose Tolerance Test (GTT) and/or Insulin Tolerance Test (ITT). H->I J Phase 5: Tissue Collection I->J K Collect blood (plasma) and tissues (hypothalamus, liver, adipose) for analysis. J->K

Caption: Workflow for a this compound hyperphagia counteraction study.

Methodology:

  • Acclimatization (Day -7 to 0):

    • House mice individually in metabolic cages to allow for accurate food intake measurement.

    • Maintain a standard 12:12 light-dark cycle and controlled temperature. [15] * Handle mice daily to acclimate them to the injection procedure.

  • Baseline Measurement (Day 1 to 3):

    • Record body weight and 24-hour food intake at the same time each day (e.g., 1 hour before lights off).

    • Ensure measurements are stable before starting the treatment phase.

  • Drug Preparation & Administration (Day 4 to End):

    • Prepare fresh solutions of this compound (e.g., 10 mg/kg) and WAY-163909 (e.g., 1-2 mg/kg) in the chosen vehicle. Doses should be optimized in pilot studies.

    • Administer drugs via a consistent route (e.g., intraperitoneal, IP) once daily, 30-60 minutes before the dark cycle begins, as this is the primary feeding period for rodents.

    • Administer treatments to the four groups as outlined in the experimental design table above.

  • Monitoring (Daily):

    • Continue to measure body weight and 24-hour food intake daily.

    • Observe animals for any adverse effects or changes in behavior.

  • Metabolic Testing (Final Week):

    • Glucose Tolerance Test (GTT): After an overnight fast (approx. 6 hours), administer a bolus of glucose (e.g., 2 g/kg, IP) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): After a short fast (approx. 4 hours), administer insulin (e.g., 0.75 U/kg, IP) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

    • Note: Allow at least 72 hours between GTT and ITT tests.

  • Endpoint & Tissue Collection:

    • At the end of the study, euthanize animals and collect terminal blood samples for analysis of insulin, leptin, and lipids.

    • Dissect and weigh fat pads (e.g., epididymal, inguinal) and organs (liver).

    • Snap-freeze hypothalamus, liver, and adipose tissue for subsequent molecular analysis (e.g., qPCR, Western blot).

References

  • Vertex AI Search. (2019). 4 Clinical Insights About this compound and Weight Gain.
  • Dr.Oracle. (2025). What is the mechanism by which this compound (Remeron) stimulates appetite?.
  • Dr.Oracle. (2025). Why does this compound (Remeron) increase appetite?.
  • GoodRx. (n.d.). 10 Common and Serious this compound Side Effects.
  • Wikipedia. (2026). This compound.
  • Lin, H. L., et al. (2020). This compound Reduces Adipocyte Hypertrophy and Increases Glucose Transporter Expression in Obese Mice. PubMed Central.
  • MDPI. (n.d.). 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators.
  • Hennings, J. M., et al. (2019). Effect of this compound on metabolism and energy substrate partitioning in healthy men. NIH.
  • NHS. (n.d.). Side effects of this compound.
  • Haddjeri, N., et al. (1996). Acute and long-term actions of the antidepressant drug this compound on central 5-HT neurotransmission. PubMed.
  • Sargent, P. A., et al. (1997). 5-HT2C receptor activation decreases appetite and body weight in obese subjects. PubMed.
  • Drugs.com. (2025). This compound Side Effects: Common, Severe, Long Term.
  • Higgins, G. A., et al. (2018). Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food. Frontiers.
  • Correll, C. U., & Solmi, M. (2025). Drug-Induced Hyperphagia: What Can We Learn From Psychiatric Medications?. ResearchGate.
  • Dr.Oracle. (2025). What are the considerations and potential side effects when using olanzapine (atypical antipsychotic) and this compound (antidepressant) together?.
  • Barak, N., et al. (2016). Betahistine effects on weight-related measures in patients treated with antipsychotic medications: a double-blind placebo-controlled study. PubMed.
  • Panchal, S. K., & Brown, L. (2012). An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders. PMC - NIH.
  • Jensen, G. L. (2008). Drug-induced hyperphagia: what can we learn from psychiatric medications?. PubMed.
  • Kroeze, W. K., et al. (2003). H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs. PubMed.
  • Scaccianoce, S., et al. (2004). This compound Acutely Inhibits Basal and K(+)-stimulated Release of Corticotropin-Releasing Hormone From the Rat Hypothalamus via a Non-Genomic Mechanism. PubMed.
  • Ratliff, J. C., et al. (2010). Association of prescription H1 antihistamine use with obesity: Results from the National Health and Nutrition Examination Survey. PubMed Central.
  • Evers, S. S., & van Vliet-Ostaptchouk, J. V. (2011). Weight Gain and Metabolic Changes During Treatment with Antipsychotics and Antidepressants. PubMed.
  • Holoyda, B. (2023). This compound. StatPearls - NCBI Bookshelf - NIH.
  • Aleixandre, A., & Miguel, M. (2008). Experimental rat models to study the metabolic syndrome. Cambridge University Press & Assessment.
  • He, M., et al. (2014). Hypothalamic histamine H1 receptor-AMPK signaling time-dependently mediates olanzapine-induced hyperphagia and weight gain in female rats. PubMed.
  • Ho, C. C., et al. (2017). Hypothalamic AMPK as a Mediator of Hormonal Regulation of Energy Balance. MDPI.
  • Martin, B., et al. (2010). "Control" laboratory rodents are metabolically morbid: Why it matters. PNAS.
  • Harrold, J. A., et al. (2013). Effects of the 5-HT2C receptor agonist meta-chlorophenylpiperazine on appetite, food intake and emotional processing in healthy volunteers. Radcliffe Department of Medicine.
  • Robard Corporation. (n.d.). GLP-1 Effectiveness - Hedonic Hunger Hyperphagia Patients.
  • Kim, S. F., et al. (2007). Antipsychotic drug-induced weight gain mediated by histamine H1 receptor-linked activation of hypothalamic AMP-kinase. PNAS.
  • ResearchGate. (2025). (PDF) Association of Prescription H1 Antihistamine Use With Obesity: Results From the National Health and Nutrition Examination Survey.
  • ResearchGate. (n.d.). Experimental design A, timeline of the whole experiment. The mice were....
  • Drugs.com. (n.d.). This compound and Olanzapine Interactions.
  • Diva-Portal.org. (2022). Modulation of hypothalamic AMPK phosphorylation by olanzapine controls energy balance and body weight.
  • Miller, J. L., & Lynn, R. B. (2016). Medication Trials for Hyperphagia and Food-Related Behaviors in Prader–Willi Syndrome. MDPI.
  • Med Ed 101. (2018). This compound and Weight Gain - TODAY'S TOPIC:.
  • Centrally-acting opioid receptor antagonists as a treatment for antipsychotic-induced weight gain: A systematic review and meta-analysis of clinical trial data. (2025). PMC.
  • Panchal, S. K., & Brown, L. (2011). Rodent Models for Metabolic Syndrome Research. PMC - PubMed Central.
  • Med Ed 101. (2020). Weight Gain With this compound - The Heavy Truth.
  • Heisler, L. K., et al. (2006). Serotonin 5-HT2C Receptor Agonist Promotes Hypophagia via Downstream Activation of Melanocortin 4 Receptors. Endocrinology.

Sources

Technical Support Center: Mirtazapine DDI Profiling & Induction Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your in vitro CYP induction data for Mirtazapine is showing inconsistent results, cytotoxicity, or unexpected "false positive" induction signals.

While this compound is primarily characterized as a CYP substrate (CYP2D6, CYP3A4, CYP1A2) and a weak inhibitor, high-concentration in vitro assays often trigger non-specific nuclear receptor activation (PXR/CAR) or cellular stress responses that mimic enzymatic induction. This guide provides the experimental logic to differentiate true induction from experimental artifacts and outlines a validated protocol to satisfy FDA/EMA regulatory requirements.

Module 1: The Mechanistic Landscape

Before optimizing the protocol, we must understand why this compound complicates induction studies. Unlike classical inducers (e.g., Rifampin), this compound’s interaction with nuclear receptors is weak and concentration-dependent.

The Pathway: PXR/CAR Activation vs. Cytotoxicity

In high-concentration assays (>50 µM), this compound can destabilize hepatocyte membranes, leading to a loss of cell viability that masks induction or, conversely, triggers stress-response genes that confound mRNA normalization.

Mirtazapine_Induction_Pathway This compound This compound (High Conc.) PXR PXR/CAR (Nuclear Receptors) This compound->PXR Weak Activation Cytotox Cytotoxicity (Cell Death) This compound->Cytotox >50 µM Direct Toxicity RXR RXR (Dimerization) PXR->RXR Bind Promoter Promoter Region (CYP3A4/1A2) RXR->Promoter Bind mRNA mRNA Transcription Promoter->mRNA Induction Cytotox->mRNA Stress Response (Confounding) FalseNeg False Negative (Low Signal) Cytotox->FalseNeg Loss of Viability

Figure 1: this compound Interaction Pathway. Note the competing pathways of weak PXR activation versus direct cytotoxicity at supratherapeutic concentrations.

Module 2: Troubleshooting Guide

Issue 1: "My induction signal is low, but cell viability is dropping."

Diagnosis: You are likely exceeding the solubility limit or the cytotoxicity threshold of this compound in your culture media. Solution: this compound is lipophilic. In static culture, it accumulates in hepatocytes.

  • Action: Perform an ATP-based viability assay (e.g., CellTiter-Glo) before the induction study. Determine the

    
     (Toxic Concentration 50%).
    
  • Limit: Do not test concentrations >

    
    .
    
Issue 2: "I see CYP1A2 mRNA increase, but no functional activity change."

Diagnosis: Transcriptional activation without translation, or simultaneous inhibition. This compound is a weak inhibitor of CYP1A2. It may induce the mRNA but inhibit the protein's active site, canceling out the signal in an activity assay. Solution: Rely on mRNA fold-change as your primary endpoint (per FDA 2020 guidance). Activity assays are secondary. If mRNA is induced >2-fold but activity is unchanged, report the mRNA positive result and discuss the inhibition mechanism in your report.

Issue 3: "My housekeeping gene (GAPDH) is fluctuating."

Diagnosis: this compound treatment is affecting general cellular metabolism. Solution: Switch normalization genes.

  • Action: Use 18S rRNA or B2M (Beta-2-Microglobulin) instead of GAPDH or Actin, as they are more stable under lipophilic drug stress.

Module 3: Validated Experimental Protocol

Objective: Assess this compound induction potential (CYP1A2, CYP2B6, CYP3A4) while avoiding cytotoxicity artifacts.

Phase A: Concentration Selection (The "Range Finder")

Calculate the Maximum Feasible Concentration (


).
  • Regulatory Target:

    
     (clinical).
    
  • This compound Clinical

    
    :  ~40-80 ng/mL (~0.15 - 0.3 µM).
    
  • Target High Dose:

    
    .
    
  • Safety Margin: Test up to 50 µM to ensure a negative result is robust, but do not exceed 100 µM due to solubility/toxicity.

Phase B: Plated Hepatocyte Incubation
StepActionTechnical Note
1. Seeding Thaw cryopreserved primary human hepatocytes (PHH). Seed in collagen-coated 24-well plates.Density:

cells/mL. Allow 4-6 hours for attachment.
2. Overlay Apply Matrigel™ (or Geltrex) overlay (0.25 mg/mL) in maintenance media.Creates a "sandwich" culture to maintain nuclear receptor expression (PXR/CAR).
3. Adaptation Incubate for 24 hours at 37°C, 5% CO₂.Allows cells to recover from thaw stress and re-establish polarity.
4. Dosing Treat cells with this compound (0.1, 1.0, 10, 50 µM) + Controls.Vehicle: DMSO < 0.1% (v/v). Replace media every 24 hours for 3 days (72h total).
5. Harvest Day 4: Lyse cells for RNA extraction.Optional: Reserve supernatant for activity assay (e.g., Midazolam turnover).
Phase C: Controls & Acceptance Criteria
Control TypeCompoundConcentrationTarget GeneAcceptance Criteria
Negative DMSO0.1%AllFold Change = 1.0
Pos. (CYP1A2) Omeprazole50 µMCYP1A2> 2-fold increase
Pos. (CYP2B6) Phenobarbital1000 µMCYP2B6> 2-fold increase
Pos. (CYP3A4) Rifampin10 µMCYP3A4> 2-fold increase

Module 4: Data Interpretation & Logic

Use the following decision tree to interpret your this compound data. This logic prevents "Avoiding" the wrong problem (i.e., assuming induction when it's toxicity).

Interpretation_Logic Start Analyze mRNA Fold Change CheckFC Is Fold Change > 2-fold AND > 20% of Pos. Control? Start->CheckFC Yes Yes CheckFC->Yes Signal Detected No No CheckFC->No No Signal CheckViability Check Cell Viability (ATP Assay) Yes->CheckViability No->CheckViability Viable Viability > 80% CheckViability->Viable Toxic Viability < 80% CheckViability->Toxic ResultInducer True Inducer (Calculate R3 value) Viable->ResultInducer If FC > Threshold ResultNegative Negative for Induction (Clean Result) Viable->ResultNegative If FC < Threshold ResultArtifact Artifact: Cytotoxicity (Repeat at lower conc.) Toxic->ResultArtifact

Figure 2: Data Interpretation Decision Tree. Use this to filter out cytotoxicity artifacts.

Frequently Asked Questions (FAQ)

Q1: The FDA guidance mentions calculating


. Do I need to do this for this compound? 
A:  Only if you see an mRNA fold change 

2-fold and that change is

20% of the positive control response. If your fold change is < 2-fold at

, this compound is classified as a non-inducer, and no

calculation is required [1].

Q2: Can I use HepG2 cells instead of Primary Human Hepatocytes (PHH)? A: No. HepG2 cells have low/negligible expression of PXR and CAR nuclear receptors. Using them will "avoid" induction by simply failing to detect it, which is a regulatory failure. You must use PHH or HepaRG cells [2].

Q3: My this compound stock precipitates in the media. How do I fix this? A: this compound is hydrophobic. Dissolve the stock in 100% DMSO first, then spike into pre-warmed (


) media while vortexing. Ensure the final DMSO concentration does not exceed 0.1%, as DMSO itself can suppress CYP isoforms at high levels.

Q4: Does this compound induce its own metabolism (Auto-induction)? A: While some rat studies suggested auto-induction of CYP2D, human data indicates this is not clinically significant. However, you must report the in vitro data as observed. If you see induction in vitro, do not dismiss it; calculate the correlation to clinical


 decreases [3].

References

  • US Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.[Link]

  • European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions.[1][Link]

  • Dodd, S., et al. (2000). The metabolism of this compound in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4.[2][] Drug Metabolism and Disposition.[2][4] [Link]

  • Organon USA Inc. (2021). REMERON (this compound) Tablets, for oral use - Prescribing Information.[4][5][Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Mirtazapine and Trazodone for Sedative-Hypnotic Effects: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacological interventions for sleep disorders, the off-label use of antidepressants with sedative properties has become a cornerstone of clinical practice and a subject of intensive research.[1][2] Among these, Mirtazapine and Trazodone have emerged as prominent options, both offering unique mechanisms of action that diverge from traditional hypnotic agents. This guide provides a comprehensive head-to-head comparison of this compound and Trazodone, focusing on their sedative-hypnotic effects. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data and methodological considerations.

Mechanistic Deep Dive: Contrasting Pathways to Sedation

The sedative effects of this compound and Trazodone arise from their distinct interactions with a range of neurotransmitter systems. While both modulate serotonergic pathways, their primary sedative mechanisms and broader receptor engagement profiles differ significantly, influencing their overall clinical utility and adverse effect profiles.[3]

This compound , a tetracyclic antidepressant, exerts its primary sedative effect through potent antagonism of the histamine H1 receptor.[4] This action is particularly pronounced at lower doses (7.5-15 mg). At higher doses, increased noradrenergic transmission can partially counteract this sedative effect. Additionally, this compound is an antagonist at serotonin 5-HT2A and 5-HT2C receptors, which also contributes to its sleep-promoting properties by enhancing slow-wave sleep. Its antagonism of α2-adrenergic auto- and heteroreceptors leads to an increase in both norepinephrine and serotonin release.[3]

Trazodone , a serotonin antagonist and reuptake inhibitor (SARI), induces sedation primarily through its strong blockade of 5-HT2A receptors.[5] This antagonism is crucial for its hypnotic effects, as it is linked to an increase in slow-wave sleep. Trazodone also has a notable affinity for α1-adrenergic receptors, and its antagonism at these sites contributes to its sedative properties.[5] Furthermore, it is a weak serotonin reuptake inhibitor.[3]

Signaling Pathway Visualization

cluster_this compound This compound cluster_Trazodone Trazodone This compound This compound H1_R H1 Receptor This compound->H1_R Antagonism A2_AR α2-Adrenergic Receptor This compound->A2_AR Antagonism HT2A_R_M 5-HT2A Receptor This compound->HT2A_R_M Antagonism HT2C_R_M 5-HT2C Receptor This compound->HT2C_R_M Antagonism Sedation_M Sedation H1_R->Sedation_M Leads to NE_Release ↑ NE Release A2_AR->NE_Release Inhibition of SWS_M ↑ Slow-Wave Sleep HT2A_R_M->SWS_M Blockade enhances HT2C_R_M->SWS_M Trazodone Trazodone HT2A_R_T 5-HT2A Receptor Trazodone->HT2A_R_T Antagonism A1_AR α1-Adrenergic Receptor Trazodone->A1_AR Antagonism SERT SERT Trazodone->SERT Weak Inhibition SWS_T ↑ Slow-Wave Sleep HT2A_R_T->SWS_T Blockade enhances Sedation_T Sedation A1_AR->Sedation_T Leads to SWS_T->Sedation_T

Caption: Comparative Signaling Pathways of this compound and Trazodone in Inducing Sedation.

Pharmacokinetic Profile: A Comparative Analysis

The pharmacokinetic properties of a sedative-hypnotic are critical determinants of its clinical utility, influencing onset of action, duration of effect, and potential for next-day impairment.

ParameterThis compoundTrazodone
Bioavailability ~50%[1]Variable, increased with food[6]
Time to Peak (Tmax) ~2 hours[1][4][7]1 hour (fasting), 2 hours (with food)[6]
Half-life (t1/2) 20-40 hours[1][4]Biphasic: 3-6 hours (initial), 5-9 hours (terminal)[6]
Protein Binding ~85%[1][8]89-95%

Causality Behind Experimental Choices: The selection of these pharmacokinetic parameters for comparison is based on their direct clinical relevance to sedative-hypnotic effects. Tmax indicates the speed of onset, a crucial factor for sleep-onset insomnia. The half-life is a key predictor of the duration of action and the risk of residual next-day sedation. Bioavailability and protein binding influence dosing and potential drug-drug interactions.

Head-to-Head Clinical Efficacy: Synthesizing the Evidence

Direct comparative studies provide the most robust evidence for differentiating the clinical performance of this compound and Trazodone for insomnia.

A retrospective comparative study found both drugs to be effective in over 60% of patients with chronic insomnia, with no significant difference in the proportion of responders between the two groups (87.87% in the trazodone group versus 86.95% in the this compound group).[9][10] Notably, the lowest effective doses (7.5 mg for this compound and 25 mg for trazodone) were associated with the highest percentage of responders.[9][10] Studies have indicated that this compound can improve the total time spent asleep and enhance sleep quality.[11] Similarly, multiple clinical trials have demonstrated Trazodone's effectiveness in improving the time it takes to fall asleep and the overall quality of sleep.[11]

Efficacy OutcomeThis compoundTrazodone
Subjective Sleep Quality Significant Improvement[11]Significant Improvement[11]
Sleep Onset Latency Improvement notedEffective in improving sleep latency[11]
Total Sleep Time Improves total time spent sleeping[11]Increases total sleep time
Responder Rate (Chronic Insomnia) ~87%[9][10]~88%[9][10]

Trustworthiness of Protocols: The data presented are derived from studies employing standardized, validated sleep assessment tools, ensuring the reliability of the findings. The use of retrospective and comparative clinical trial designs, while having limitations, provides valuable real-world insights into the relative efficacy of these agents.

Safety and Tolerability Profiles

The adverse effect profiles of this compound and Trazodone are directly linked to their receptor pharmacology and represent a critical consideration in their clinical application.

Adverse EffectThis compoundTrazodone
Next-Day Drowsiness Common, reported by ~53% of users[11]Common[2]
Weight Gain More likely to cause weight gain[8]Less common than with this compound
Dry Mouth Common[2]Common[2]
Dizziness Common[2]Common[2]
Priapism Not a characteristic side effectRare but serious side effect[8]
Orthostatic Hypotension PossibleMore likely due to α1-adrenergic blockade

Experimental Protocol: A Framework for a Self-Validating Comparative Study

To rigorously evaluate the head-to-head sedative-hypnotic effects of this compound and Trazodone, a randomized, double-blind, placebo-controlled, crossover study design is recommended. This design minimizes inter-subject variability and provides a robust comparison.

Study Population
  • Inclusion Criteria:

    • Adults aged 18-65 years.

    • Diagnosis of chronic insomnia according to DSM-5 criteria.

    • Insomnia Severity Index (ISI) score ≥ 15 at screening.[12][13][14][15][16]

    • Willingness to discontinue other hypnotic medications.

  • Exclusion Criteria:

    • History of substance use disorder.

    • Concomitant use of medications that may affect sleep.

    • Presence of other sleep disorders (e.g., sleep apnea).

    • Pregnancy or lactation.

Study Design and Intervention

A three-period, three-treatment crossover design will be employed:

  • This compound (7.5 mg)

  • Trazodone (50 mg)

  • Placebo

Each treatment period will last for 7 nights, with a 7-night washout period between each treatment.

Outcome Measures
  • Primary Outcome:

    • Change from baseline in polysomnography (PSG)-measured sleep onset latency.

  • Secondary Outcomes:

    • Change from baseline in PSG-measured total sleep time and sleep efficiency.

    • Change from baseline in subjective sleep quality as measured by the Pittsburgh Sleep Quality Index (PSQI).

    • Change from baseline in insomnia severity as measured by the Insomnia Severity Index (ISI).[12][13][14][15][16]

    • Next-day residual effects assessed by the Digit Symbol Substitution Test (DSST) and a visual analog scale (VAS) for sleepiness.

Statistical Analysis

A mixed-effects model will be used to analyze the primary and secondary outcomes, with treatment, period, and sequence as fixed effects and subject as a random effect.

Experimental Workflow Visualization

Screening Screening & Enrollment (ISI ≥ 15) Baseline Baseline Assessment (PSG, PSQI, ISI) Screening->Baseline Randomization Randomization Baseline->Randomization Period1 Treatment Period 1 (7 nights) Randomization->Period1 Washout1 Washout (7 nights) Period1->Washout1 Period2 Treatment Period 2 (7 nights) Washout1->Period2 Washout2 Washout (7 nights) Period2->Washout2 Period3 Treatment Period 3 (7 nights) Washout2->Period3 Endpoint End of Study Assessments (PSG, PSQI, ISI) Period3->Endpoint

Caption: Experimental Workflow for a Crossover Clinical Trial Comparing Sedative-Hypnotics.

Conclusion and Future Directions

Both this compound and Trazodone are effective off-label options for the management of insomnia, with comparable overall efficacy.[9][10] The choice between the two agents should be guided by a careful consideration of the patient's specific sleep complaints, comorbidities, and potential for adverse effects. This compound's longer half-life may be advantageous for sleep maintenance, but carries a higher risk of next-day sedation.[1][4][17] Trazodone's shorter half-life may be preferable for sleep-onset insomnia with a lower risk of hangover effects.[6]

Future research should focus on well-controlled, head-to-head clinical trials with objective measures such as polysomnography to provide more definitive data on their comparative effects on sleep architecture. Furthermore, studies exploring the long-term efficacy and safety of both agents in the treatment of chronic insomnia are warranted.

References

  • RedBox Rx. (2023, November 22). This compound (Remeron ® ) vs. Trazodone (Desyrel ® ) Antidepressants for Sleep: How Do They Compare?
  • Effects of repeated dosing with this compound, trazodone, or placebo on driving performance and cognitive function in healthy volunteers. (2013). PubMed.
  • GoodRx. (n.d.). Remeron vs. Trazodone for Depression: Important Differences and Potential Risks.
  • Estimation of brain receptor occupancy for trazodone immediate release and once a day formul
  • Trazodone changed the polysomnographic sleep architecture in insomnia disorder: a systematic review and meta-analysis. (2022, August 24). SpringerLink.
  • Drugs.com. (n.d.). This compound vs Trazodone Comparison.
  • Clinical pharmacokinetics of this compound. (n.d.). PubMed.
  • GoodRx. (n.d.). Remeron vs. Trazodone for Depression: Important Differences and Potential Risks.
  • Subjective hypnotic efficacy of Trazodone and this compound in patients with chronic insomnia: a retrospective, compar
  • Springer. (n.d.). Insomnia Severity Index (ISI)
  • Management of insomnia and long-term use of sedative-hypnotic drugs in older p
  • The Insomnia Severity Index: Psychometric Indicators to Detect Insomnia Cases and Evaluate Tre
  • ResearchGate. (n.d.). Trazodone affinities at neurotransmitter receptors and transporters...
  • Clinical Practice Guideline for the Pharmacologic Treatment of Chronic Insomnia in Adults. (n.d.). American Academy of Sleep Medicine.
  • GtoPdb and ChEMBL. (n.d.).
  • Innovative Approaches in this compound Delivery: Pharmacokinetic Simulations, Immediate Release to Controlled-Release Tablets. (2024, October 5). Journal of Chemical, Biological and Medicinal Sciences.
  • Health.mil. (2020, July 31). Insomnia Severity Index (ISI).
  • Effects of cognitive-behavioral therapy for insomnia during sedative-hypnotics withdrawal on sleep and cognition in older adults. (2025, February 12). medRxiv.
  • ResearchGate. (2025, August 3).
  • CGA Toolkit. (n.d.). Insomnia Severity Index - ISI.
  • Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. (2015, October 2). PubMed Central.
  • Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. (2022, January 26). Semantic Scholar.
  • Journal of Chemical, Biological and Medicinal Sciences. (2025, September 17). This compound Pharmacology and Its Analytical Methods.
  • Intervention to reduce sedative use. (n.d.). Drug and Therapeutics Bulletin.
  • Health.mil. (2020, July 31). Insomnia Severity Index.
  • Trazodone and this compound: A possible opioid involvement in their use (at low dose) for sleep? (2019, November 18). PubMed.
  • People with insomnia: experiences with sedative hypnotics and risk perception. (n.d.). PubMed Central.

Sources

Mirtazapine in Focus: A Comparative Meta-Analysis of Efficacy Against Other Atypical Antidepressants

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antidepressant pharmacotherapy, mirtazapine holds a unique position. As a noradrenergic and specific serotonergic antidepressant (NaSSA), its mechanism of action diverges from the more common selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). This guide provides a comprehensive meta-analysis of this compound's efficacy in comparison to other atypical antidepressants, supported by experimental data and a deep dive into the pharmacological rationale for its clinical profile.

This compound: A Unique Pharmacological Profile

This compound's primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This blockade leads to an increased release of both norepinephrine and serotonin (5-HT).[1] Unlike many other antidepressants, this compound does not inhibit the reuptake of these neurotransmitters.

Its clinical effects are further modulated by its potent antagonism of several postsynaptic receptors, including:

  • 5-HT2A and 5-HT2C receptors: Blockade of these receptors is thought to contribute to its antidepressant and anxiolytic effects, as well as mitigating some of the side effects associated with serotonergic agents, such as sexual dysfunction and insomnia.[1]

  • Histamine H1 receptors: this compound is a potent H1 antagonist, which accounts for its prominent sedative and appetite-stimulating effects.[1]

This multifaceted receptor-binding profile distinguishes this compound from other atypical antidepressants and forms the basis for its distinct efficacy and side-effect profile.

Diagram: this compound's Mechanism of Action

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Alpha2 α2-adrenergic receptor This compound->Alpha2 Antagonism 5HT2A 5-HT2A Receptor This compound->5HT2A Antagonism 5HT2C 5-HT2C Receptor This compound->5HT2C Antagonism H1 H1 Receptor This compound->H1 Antagonism NE_release Norepinephrine Release Alpha2->NE_release Inhibits 5HT_release Serotonin Release Alpha2->5HT_release Inhibits Antidepressant_Anxiolytic Antidepressant & Anxiolytic Effects 5HT2A->Antidepressant_Anxiolytic 5HT2C->Antidepressant_Anxiolytic Sedation_Appetite Sedation & Increased Appetite H1->Sedation_Appetite

Caption: this compound's antagonism of presynaptic α2-receptors enhances neurotransmitter release, while its postsynaptic receptor blockade mediates its therapeutic effects and side effect profile.

Comparative Efficacy: A Meta-Analytic Overview

Multiple meta-analyses have demonstrated this compound's efficacy in the acute treatment of major depressive disorder. A key finding is its potential for a faster onset of action compared to SSRIs.

Comparator(s)Key Efficacy FindingsReference(s)
SSRIs (various) This compound showed superior efficacy in the early phase of treatment (first 2 weeks) in terms of both response and remission rates. By the end of the acute treatment phase (6-12 weeks), these differences were not always statistically significant.[2]
Venlafaxine In some analyses, this compound demonstrated a greater response rate compared to venlafaxine in the initial weeks of treatment.[2]
Bupropion Both this compound and bupropion have shown comparable overall efficacy to other antidepressants.[3][4] However, their distinct side effect profiles often guide treatment selection. This compound is favored for patients with insomnia and decreased appetite, while bupropion is beneficial for those with hypersomnia, fatigue, and concerns about weight gain or sexual dysfunction.[5][6]
Agomelatine Agomelatine has shown similar efficacy to other standard antidepressants, including this compound.[7] One study suggested that while agomelatine may be more tolerable, it might lead to more discontinuations due to ineffectiveness compared to this compound.[8][9]
Trazodone Both this compound and trazodone are effective, particularly for depression with insomnia, with no significant difference in the proportion of responders for sleep improvement.[10][11] A network meta-analysis suggested this compound may be more efficacious than trazodone for depressive symptoms.[12]

Tolerability and Side Effect Profile: A Comparative Analysis

The distinct receptor binding profile of this compound translates into a unique side effect profile, which is a critical factor in treatment selection and patient adherence.

Side EffectThis compound vs. SSRIsThis compound vs. BupropionThis compound vs. AgomelatineThis compound vs. Trazodone
Weight Gain More common with this compound.Bupropion is associated with weight loss.Agomelatine has a low incidence of weight gain.Less data, but this compound is generally considered to have a higher risk.
Somnolence More common with this compound.Bupropion is activating.This compound is associated with more oversedation.[9]Both are sedating.
Sexual Dysfunction Less common with this compound.[13]Bupropion has very low rates of sexual dysfunction.[4]Agomelatine does not seem to affect sexual function.[7]Less data, but both are generally considered to have a lower risk than SSRIs.
Nausea/Vomiting Less common with this compound.[13]Less common with bupropion.Agomelatine has a low incidence of nausea.[7]Less data, but generally not a prominent side effect for either.

The Pharmacological Rationale for Differential Effects

The observed differences in efficacy and tolerability between this compound and other atypical antidepressants can be directly linked to their distinct receptor binding profiles.

AntidepressantPrimary Mechanism of ActionKey Receptor AffinitiesClinical Implications
This compound α2-adrenergic antagonist; 5-HT2/3 antagonist; H1 antagonistHigh: α2, 5-HT2A, 5-HT2C, H1. Low: SERT, NET, DATRapid onset, sedative, appetite stimulant, low sexual side effects.
Bupropion Norepinephrine-dopamine reuptake inhibitor (NDRI)High: NET, DAT. Negligible: SERT, 5-HT receptors, H1, muscarinicActivating, low risk of sexual dysfunction and weight gain.[14][15][16]
Agomelatine Melatonin (MT1/MT2) receptor agonist; 5-HT2C antagonistHigh: MT1, MT2. Moderate: 5-HT2C. Negligible: other monoamine receptorsResynchronizes circadian rhythms, improves sleep, low sexual side effects and discontinuation symptoms.[17][18][19]
Trazodone Serotonin antagonist and reuptake inhibitor (SARI)High: 5-HT2A. Moderate: α1-adrenergic, H1. Weak: SERTSedating at low doses, antidepressant at higher doses.[20][21][22][23]

Diagram: Comparative Receptor Binding Profiles

cluster_this compound This compound cluster_bupropion Bupropion cluster_agomelatine Agomelatine cluster_trazodone Trazodone Mirtazapine_R α2, 5-HT2A/C, H1 (High Affinity) Bupropion_R NET, DAT (Moderate Affinity) Agomelatine_R MT1, MT2, 5-HT2C (High/Moderate Affinity) Trazodone_R 5-HT2A, α1, H1 (High/Moderate Affinity)

Caption: A simplified representation of the primary receptor targets for this compound and other atypical antidepressants, highlighting their distinct pharmacological footprints.

Experimental Protocols: Assessing Antidepressant Efficacy

The data presented in this guide are derived from rigorous clinical trials that utilize standardized assessment tools to measure changes in depressive symptomatology. The Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS) are two of the most widely used clinician-administered scales.[6][24][25]

Representative Clinical Trial Workflow

Screening Screening & Informed Consent Baseline Baseline Assessment (HAM-D/MADRS) Screening->Baseline Randomization Randomization Baseline->Randomization Mirtazapine_Arm This compound Treatment Arm Randomization->Mirtazapine_Arm Comparator_Arm Comparator Antidepressant Arm Randomization->Comparator_Arm Weekly_Assessments Weekly Assessments (HAM-D/MADRS, Tolerability) Mirtazapine_Arm->Weekly_Assessments Comparator_Arm->Weekly_Assessments Endpoint End of Acute Treatment (e.g., Week 8) Weekly_Assessments->Endpoint Final_Assessment Final Efficacy & Safety Assessment Endpoint->Final_Assessment Data_Analysis Data Analysis (Response & Remission Rates) Final_Assessment->Data_Analysis

Caption: A typical workflow for a randomized controlled trial comparing the efficacy of two antidepressant medications.

Step-by-Step Protocol for HAM-D-17 Administration
  • Rater Training and Certification: All raters undergo extensive training on the Structured Interview Guide for the HAM-D (SIGH-D) to ensure consistency and minimize inter-rater variability.[25][26]

  • Interview Setting: The interview is conducted in a private, quiet setting to ensure patient comfort and confidentiality.

  • Timeframe: The assessment covers the patient's symptoms over the preceding week.

  • Semi-Structured Interview: The clinician uses the SIGH-D to guide the interview, asking open-ended questions followed by specific probes for each of the 17 items.

  • Scoring: Each item is scored on a 0-2 or 0-4 point scale, with higher scores indicating greater severity.[27][28] Scoring is based on the clinician's judgment, integrating the patient's verbal and non-verbal cues.

    • Response is often defined as a ≥50% reduction in the total HAM-D score from baseline.

    • Remission is typically defined as a HAM-D score of ≤7.[28]

  • Data Quality Assurance: A subset of interviews is often recorded and reviewed by an independent, expert rater to ensure scoring accuracy and consistency.

Step-by-Step Protocol for MADRS Administration
  • Rater Training: Similar to the HAM-D, raters are trained using a structured interview guide, such as the SIGMA, to ensure reliability.[29][30]

  • Symptom Focus: The MADRS is specifically designed to be sensitive to changes in depressive symptoms during treatment.

  • Item Assessment: The 10 items of the MADRS are assessed through a clinical interview.[31][32]

  • Scoring: Each item is rated on a 7-point scale (0-6).[31][32] The total score ranges from 0 to 60.

    • Response is generally defined as a ≥50% reduction in the total MADRS score from baseline.

    • Remission is typically defined as a MADRS score of ≤10.

Conclusion: this compound's Place in Atypical Antidepressant Therapy

The meta-analytic data robustly support the efficacy of this compound in the acute treatment of major depressive disorder. Its primary distinguishing feature is a potential for a more rapid onset of action compared to SSRIs, which can be a significant clinical advantage. The unique receptor binding profile of this compound not only underpins its therapeutic effects but also results in a side effect profile characterized by sedation and weight gain, but with a lower incidence of sexual dysfunction and gastrointestinal distress compared to many other antidepressants.

For researchers and drug development professionals, understanding the intricate relationship between this compound's pharmacology and its clinical outcomes is paramount. Its distinct mechanism of action provides a valuable alternative for patients who do not respond to or cannot tolerate other classes of antidepressants. Future research should continue to explore the comparative effectiveness of this compound in specific patient populations and its long-term outcomes.

References

  • Subjective hypnotic efficacy of Trazodone and this compound in patients with chronic insomnia: a retrospective, comparative study. (2016). PubMed. Available at: [Link]

  • This compound: Update on efficacy, safety, dose response. (2021). Therapeutics Initiative. Available at: [Link]

  • Is Wellbutrin (bupropion) a suitable alternative to this compound? (2025). Dr.Oracle. Available at: [Link]

  • This compound (Remeron ® ) vs. Trazodone (Desyrel ® ) Antidepressants for Sleep: How Do They Compare? (2023). RedBox Rx. Available at: [Link]

  • This compound versus other antidepressants in the acute-phase treatment of adults with major depression: Systematic review and meta-analysis. (2009). ResearchGate. Available at: [Link]

  • This compound vs Trazodone Comparison. (n.d.). Drugs.com. Available at: [Link]

  • Consistent Differential Effects of Bupropion and this compound in Major Depression. (2024). medRxiv. Available at: [Link]

  • This compound versus other antidepressive agents for depression. (2011). PMC - PubMed Central. Available at: [Link]

  • A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. (2005). PMC - PubMed Central. Available at: [Link]

  • Drug use evaluation: A two‐year retrospective review of the effectiveness and tolerability of agomelatine versus this compound in patients with depressive disorder. (2021). ResearchGate. Available at: [Link]

  • Trazodone Versus this compound—Which One To Take for Sleep? (2024). Kick. Available at: [Link]

  • Training Clinical Trial Raters on MADRS and HAM-D Assessments | 3 Common Rater Errors. (2023). Cogstate. Available at: [Link]

  • A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial. (2014). PMC - PubMed Central. Available at: [Link]

  • Consistent Differential Effects of Buproprion and this compound in Major Depression. (2024). medRxiv. Available at: [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (2015). PMC - PubMed Central. Available at: [Link]

  • Bupropion. (n.d.). Wikipedia. Available at: [Link]

  • Drug use evaluation: A two‐year retrospective review of the effectiveness and tolerability of agomelatine versus this compound in patients with depressive disorder. (2021). PubMed Central. Available at: [Link]

  • Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. (2013). PMC - PubMed Central. Available at: [Link]

  • Trazodone. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Trazodone. (n.d.). Wikipedia. Available at: [Link]

  • Hamilton Depression Rating Scale (HAM-D/HRDS): A Full Guide. (2025). ResRef. Available at: [Link]

  • The structure of the Montgomery–Åsberg depression rating scale over the course of treatment for depression. (2013). PMC - PubMed Central. Available at: [Link]

  • Receptor-binding profiles of antipsychotics and antidepressants. (2019). ResearchGate. Available at: [Link]

  • Bupropion: a systematic review and meta-analysis of effectiveness as an antidepressant. (2016). Cambridge University Press. Available at: [Link]

  • Agomelatine. (n.d.). Wikipedia. Available at: [Link]

  • Trazodone affinities at neurotransmitter receptors and transporters. (n.d.). ResearchGate. Available at: [Link]

  • The Ultimate Guide to the MADRS Scale. (n.d.). Qolty. Available at: [Link]

  • Antidepressant efficacy of agomelatine: meta-analysis of published and unpublished studies. (2014). BMJ. Available at: [Link]

  • Hamilton Depression Rating Scale (HDRS). (n.d.). University of New South Wales. Available at: [Link]

  • Agomelatine in Depressive Disorders: Its Novel Mechanisms of Action. (2013). Psychiatry Online. Available at: [Link]

  • The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors. (2009). PMC - PubMed Central. Available at: [Link]

  • Bupropion: What Mechanism of Action? (2005). Psych Scene Hub. Available at: [Link]

  • Bupropion. (n.d.). PubChem. Available at: [Link]

  • Mechanism of Action of Trazodone: a Multifunctional Drug. (2011). Stahl's Essential Psychopharmacology. Available at: [Link]

  • A protocol for the Hamilton Rating Scale for Depression: Item scoring rules, Rater training, and outcome accuracy with data on its application in a clinical trial. (2014). ResearchGate. Available at: [Link]

  • What is the preferred initial treatment, this compound or agomelatine, for an adult patient with Major Depressive Disorder (MDD) and anxious distress? (2026). Dr.Oracle. Available at: [Link]

  • A Focus on Agomelatine - Mechanism of Action and Efficacy. (2017). Psych Scene Hub. Available at: [Link]

  • Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects. (2014). Academia.edu. Available at: [Link]

  • A robust training plan for the administration of the Montgomery-Asberg Depression Rating Scale by BA-level research assistants. (2019). ISCTM. Available at: [Link]

  • Agomelatine: A novel mechanism of antidepressant action involving the melatonergic and the serotonergic system. (2009). Cambridge University Press & Assessment. Available at: [Link]

  • Montgomery-Asberg Depression Rating Scale (MADRS). (n.d.). MAGNET. Available at: [Link]

  • Column - Bupropion: What Mechanism of Action? (2001). Preskorn. Available at: [Link]

  • What are the indications, off-label uses, receptor binding profile, pharmacokinetics, pharmacodynamics, and potential interactions of this compound? (2025). Dr.Oracle. Available at: [Link]

  • What is the mechanism of Trazodone Hydrochloride? (2024). Patsnap Synapse. Available at: [Link]

Sources

Navigating the Species Divide: A Comparative Guide to Mirtazapine's Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cross-Species Conundrum in Drug Development

Mirtazapine, a tetracyclic antidepressant, has found its place in human medicine for the treatment of major depressive disorder.[1] Its utility, however, has expanded into the veterinary realm, where it is primarily used as an appetite stimulant and antiemetic in cats and dogs.[2][3] This expansion into different species necessitates a thorough understanding of its pharmacokinetic (PK) profile, which can vary significantly across species. These variations in absorption, distribution, metabolism, and excretion (ADME) are critical considerations for drug development, dosage regimen design, and the prediction of both efficacy and potential toxicity.

This guide provides a comprehensive cross-species comparison of this compound's pharmacokinetic profiles, synthesizing available data for humans, canines, felines, and common laboratory animals. By understanding these differences, researchers can make more informed decisions in preclinical studies and veterinary applications, ultimately enhancing the therapeutic potential of this compound.

At a Glance: Comparative Pharmacokinetic Parameters of this compound

The following table summarizes the key pharmacokinetic parameters of this compound across various species. It is important to note that these values can be influenced by factors such as age, health status, and specific study conditions.

ParameterHumanCanine (Dog)Feline (Cat)Murine (Rat)
Bioavailability (Oral) ~50%[4]Data not readily availableData not readily available~7%[5][6]
Elimination Half-Life (t½) 20-40 hours[4]~6.17 hours[7]~9.2 hours (young, healthy)Data not readily available
Time to Peak Plasma Concentration (Tmax) ~2 hours[4]1.5-2 hours[3]~1 hourData not readily available
Protein Binding ~85%[4]Data not readily availableData not readily availableData not readily available
Primary Route of Metabolism Hepatic (CYP1A2, CYP2D6, CYP3A4)[8]HepaticHepaticHepatic
Major Metabolites 8-hydroxythis compound, N-desmethylthis compound[8]8-hydroxythis compound[5]8-hydroxythis compound, glucuronidated metabolites[9]N-desmethylthis compound (8-hydroxythis compound not detected)[5][6][10]

Delving Deeper: Species-Specific Metabolic Pathways

The metabolism of this compound is a key area where significant inter-species differences arise. In humans, the drug is extensively metabolized in the liver primarily through demethylation and hydroxylation by cytochrome P450 enzymes, with CYP1A2, CYP2D6, and CYP3A4 playing significant roles.[8] The major metabolites are 8-hydroxythis compound and N-desmethylthis compound.[8]

In dogs , 8-hydroxythis compound appears to be the predominant metabolite.[5] Cats also produce 8-hydroxythis compound, which is then further metabolized through glucuronidation.[9] This is noteworthy as cats are known to have a limited capacity for glucuronidation compared to other species, which can impact drug clearance.

Interestingly, in rats , 8-hydroxythis compound is not detected as a major metabolite; instead, N-desmethylthis compound is more prominent.[5][6][10] This highlights a significant divergence in the metabolic pathway compared to humans, dogs, and cats. The oral bioavailability of this compound in rats is also notably low, at approximately 7%.[5][6]

The following diagram illustrates the primary metabolic pathways of this compound, highlighting the species-specific variations.

G cluster_human Human cluster_canine Canine cluster_feline Feline cluster_rat Rat This compound This compound 8-hydroxymirtazapine_H 8-hydroxythis compound This compound->8-hydroxymirtazapine_H Hydroxylation N-desmethylmirtazapine_H N-desmethylthis compound This compound->N-desmethylmirtazapine_H Demethylation 8-hydroxymirtazapine_D 8-hydroxythis compound This compound->8-hydroxymirtazapine_D Hydroxylation 8-hydroxymirtazapine_C 8-hydroxythis compound This compound->8-hydroxymirtazapine_C Hydroxylation N-desmethylmirtazapine_R N-desmethylthis compound This compound->N-desmethylmirtazapine_R Demethylation CYP1A2_H CYP1A2 CYP1A2_H->8-hydroxymirtazapine_H CYP2D6_H CYP2D6 CYP2D6_H->8-hydroxymirtazapine_H CYP3A4_H CYP3A4 CYP3A4_H->N-desmethylmirtazapine_H Glucuronidated_Metabolites Glucuronidated Metabolites 8-hydroxymirtazapine_C->Glucuronidated_Metabolites Glucuronidation G A Animal Acclimatization B Dose Preparation & Administration A->B C Serial Blood Sampling B->C D Plasma Separation C->D F Sample Analysis (e.g., LC-MS/MS) D->F E Bioanalytical Method Development & Validation E->F G Pharmacokinetic Data Analysis F->G H Determination of PK Parameters G->H

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mirtazapine
Reactant of Route 2
Mirtazapine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.